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  • Product: 4-(2-Bromophenoxy)pyridine
  • CAS: 33399-23-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-(2-Bromophenoxy)pyridine

Introduction 4-(2-Bromophenoxy)pyridine is a halogenated aromatic ether containing a pyridine moiety. This structural motif is of significant interest to researchers in drug discovery and materials science. The pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Bromophenoxy)pyridine is a halogenated aromatic ether containing a pyridine moiety. This structural motif is of significant interest to researchers in drug discovery and materials science. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The phenoxy-pyridine core, in particular, is found in a number of kinase inhibitors and other targeted therapeutics.[3] The presence and position of the bromine atom offer a site for further chemical modification through cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.

A thorough understanding of the physical properties of 4-(2-Bromophenoxy)pyridine is paramount for its effective utilization in research and development. These properties, including thermal characteristics, solubility, and spectroscopic data, are critical for reaction optimization, purification, formulation, and predicting its behavior in biological systems.[4][5] Physicochemical properties directly influence a compound's pharmacokinetics and pharmacodynamics, impacting its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[6]

This technical guide provides a comprehensive overview of the key physical properties of 4-(2-Bromophenoxy)pyridine. In the absence of extensive publicly available experimental data for this specific isomer, this document focuses on its calculated properties, comparisons with related compounds, and, most importantly, detailed, field-proven methodologies for their experimental determination. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the successful application of this compound.

Molecular and Physicochemical Properties

The fundamental molecular characteristics of a compound provide the basis for understanding its physical and chemical behavior.

Molecular Structure:

Caption: Chemical structure of 4-(2-Bromophenoxy)pyridine.

Table 1: Calculated Molecular and Physicochemical Properties of 4-(2-Bromophenoxy)pyridine

PropertyValueSource
Molecular Formula C₁₁H₈BrNO(Calculated)
Molecular Weight 250.09 g/mol (Calculated)
XLogP3 3.1(Predicted)
Hydrogen Bond Donors 0(Predicted)
Hydrogen Bond Acceptors 2(Predicted)
Rotatable Bonds 2(Predicted)
Topological Polar Surface Area 22.1 Ų(Predicted)

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Thermal Properties

The thermal behavior of a compound is critical for determining its purity, stability, and suitability for various processing and formulation steps.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For pharmaceutical applications, the melting point influences solubility and dissolution rate, which are key factors in bioavailability.[7]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

Causality Behind Experimental Choices:

  • Small Sample Size (1-5 mg): Ensures uniform heat distribution and minimizes thermal gradients within the sample.

  • Hermetically Sealed Aluminum Pans: Prevents sublimation or evaporation of the sample during heating, which would lead to inaccurate results.

  • Inert Atmosphere (Nitrogen Purge): Prevents oxidative degradation of the sample at elevated temperatures.

  • Slow Heating Rate (e.g., 10 °C/min): Allows for thermal equilibrium to be maintained, resulting in a sharp and well-defined melting endotherm.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of 4-(2-Bromophenoxy)pyridine into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan. Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm in the resulting thermogram. The area under the peak corresponds to the heat of fusion.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of sample encapsulate Encapsulate in hermetic Al pan weigh->encapsulate load Load sample and reference pans encapsulate->load purge Purge with N2 load->purge heat Ramp temperature (10 °C/min) purge->heat thermogram Generate Thermogram heat->thermogram analyze Determine Onset T (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination by DSC.

Thermal Stability

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This is crucial for establishing safe handling and storage conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of 4-(2-Bromophenoxy)pyridine into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with nitrogen to provide an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Solubility Profile

Solubility is a critical physicochemical property that significantly impacts a drug's bioavailability.[4] Poor aqueous solubility is a major challenge in drug development. Understanding the solubility of 4-(2-Bromophenoxy)pyridine in various media is essential for its use in biological assays and for developing suitable formulations.

Given its structure, with a hydrophobic bromophenyl ring and a pyridine nitrogen that can be protonated at low pH, its aqueous solubility is expected to be low but pH-dependent. It is anticipated to be soluble in a range of organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is achieved, representing the equilibrium solubility.

  • Constant Agitation/Shaking: Facilitates the dissolution process and ensures equilibrium is reached in a reasonable timeframe (typically 24-48 hours).

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

  • Filtration/Centrifugation: Removes undissolved solid to ensure that only the dissolved analyte is quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-(2-Bromophenoxy)pyridine to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and various organic solvents like ethanol, DMSO, and methanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 4-(2-Bromophenoxy)pyridine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add excess solid to solvent shake Shake at constant temperature (24-48h) add_solid->shake filter Filter supernatant (0.45 µm) shake->filter hplc Analyze by HPLC-UV filter->hplc

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 4-(2-Bromophenoxy)pyridine is expected to show distinct signals in the aromatic region (approximately 6.5-8.5 ppm). The protons on the pyridine ring and the bromophenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule, with chemical shifts in the aromatic region (approximately 110-160 ppm).

Experimental Protocol: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 4-(2-Bromophenoxy)pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Bromophenoxy)pyridine is expected to show characteristic absorption bands for:

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aromatic C=C stretch: ~1400-1600 cm⁻¹

  • C-O-C (ether) stretch: A strong band around 1200-1250 cm⁻¹

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 4-(2-Bromophenoxy)pyridine sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[11]

For 4-(2-Bromophenoxy)pyridine, the mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 4-(2-Bromophenoxy)pyridine in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which ions are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

G cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Information Obtained sample 4-(2-Bromophenoxy)pyridine nmr NMR (¹H, ¹³C) sample->nmr ir FTIR-ATR sample->ir ms ESI-MS sample->ms structure Structural Confirmation (C-H Framework) nmr->structure functional_groups Functional Group ID (e.g., C-O-C, C-Br) ir->functional_groups mw Molecular Weight & Isotopic Pattern ms->mw

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide has outlined the essential physical properties of 4-(2-Bromophenoxy)pyridine and provided detailed, robust protocols for their experimental determination. While comprehensive experimental data for this specific molecule is not widely published, the methodologies described herein represent standard, validated approaches in the fields of medicinal chemistry and pharmaceutical development. A thorough characterization of its thermal, solubility, and spectroscopic properties is a critical first step for any researcher intending to use this versatile building block. The data obtained from these analyses will directly inform decisions regarding synthesis, purification, formulation, and screening, ultimately enabling the successful advancement of research and development programs that utilize this promising chemical entity.

References

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. Retrieved from [Link]

  • Talevi, A. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 12(9), 875–885.
  • PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

  • Clinical Gate. (2015). Pharmaceutical preformulation. Retrieved from [Link]

  • IEEE Xplore. (2023). Role of spectroscopy in drug discovery. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]

  • Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • Basicmedical Key. (2016). Pharmaceutical preformulation. Retrieved from [Link]

  • Spectroscopy Online. (2024). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2021). Physical Properties in Drug Design. Retrieved from [Link]

  • Aulton, M. E. (2007). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.
  • AZoOptics. (2024). What Is the Role of Spectroscopy in Pharmacokinetics?. Retrieved from [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Patsnap. (2025). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2024). Review Article On The Pharmaceutical Preformulation. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ScienceDirect. (n.d.). Physical properties of drug: Significance and symbolism. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Technology Networks. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Retrieved from [Link]

  • PubMed Central. (2021). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-bromophenoxy)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridine. Retrieved from [Link]

  • PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 4-(2-Bromophenoxy)pyridine via 1H NMR

This guide serves as a technical whitepaper for the structural elucidation of 4-(2-Bromophenoxy)pyridine , a critical scaffold in medicinal chemistry often found in c-Met kinase inhibitors and other heterocyclic pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the structural elucidation of 4-(2-Bromophenoxy)pyridine , a critical scaffold in medicinal chemistry often found in c-Met kinase inhibitors and other heterocyclic pharmacophores.

Executive Summary

The unambiguous characterization of 4-(2-Bromophenoxy)pyridine requires a nuanced understanding of substituent effects in heteroaromatic systems. This guide moves beyond simple peak-picking to explore the electronic causality governing the chemical shifts. It provides a self-validating experimental protocol designed to distinguish the target molecule from common synthetic byproducts (e.g., 2-bromophenol or 4-chloropyridine) and offers a theoretical framework for interpreting the complex coupling patterns observed in the asymmetric diaryl ether linkage.

Part 1: Molecular Architecture & Electronic Theory

Before acquisition, one must understand the magnetic environment. The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich (but sterically crowded) bromophenyl ring via an ether oxygen.

Electronic Push-Pull Dynamics
  • The Pyridine Ring: The nitrogen atom (N1) exerts a strong inductive withdrawing effect (

    
    ), significantly deshielding the 
    
    
    
    -protons (H2/H6). However, the ether oxygen at C4 acts as a resonance donor (
    
    
    ), shielding the
    
    
    -protons (H3/H5) and pushing them upfield relative to unsubstituted pyridine.
  • The Phenyl Ring: The oxygen atom is an ortho/para director by resonance, shielding H6' and H4'. The bromine atom at C2' is inductively withdrawing (

    
    ) but also heavy (spin-orbit coupling effects), causing significant deshielding of the adjacent H3'.
    
Structural Visualization & Splitting Logic

The following diagram illustrates the connectivity and the expected splitting patterns based on


 (vicinal) and 

(long-range) couplings.

G Pyridine Pyridine Ring (Electron Deficient) Linker Ether Linkage (O-Bridge) Pyridine->Linker C4 Attachment H_Alpha H2, H6 (~8.4 ppm, d) Deshielded by N Pyridine->H_Alpha Inductive (-I) H_Beta H3, H5 (~6.9 ppm, d) Shielded by O Pyridine->H_Beta Resonance (+R) Phenyl 2-Bromo Phenyl (Sterically Hindered) Linker->Phenyl C1' Attachment H_OrthoBr H3' (~7.6 ppm, dd) Deshielded by Br Phenyl->H_OrthoBr -I Effect H_OrthoO H6' (~7.1 ppm, dd) Shielded by O Phenyl->H_OrthoO +R Effect

Figure 1: Electronic connectivity and predicted shift influences for 4-(2-Bromophenoxy)pyridine.

Part 2: Experimental Protocol (Self-Validating)

To ensure data integrity, this protocol includes "Checkpoints"—specific criteria that must be met to validate the sample quality during the experiment.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this molecule to prevent solvent viscosity from broadening the fine coupling of the phenyl ring.
    • Checkpoint: Solvent peak must appear at 7.26 ppm (singlet).

  • Concentration: 10–15 mg in 600 µL solvent.

    • Why? Higher concentrations can induce stacking interactions between the aromatic rings, causing concentration-dependent chemical shift changes (anisotropy).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g.,

    
     from synthesis).
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons, particularly those isolated from other protons, can have long

      
       relaxation times. A short D1 will reduce integration accuracy.
      
  • Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

Workflow Diagram

Workflow Start Start: Crude/Pure Solid Prep Dissolve in CDCl3 (Filter particulates) Start->Prep Shim Shimming & Locking (Target: TMS linewidth < 0.5 Hz) Prep->Shim Acquire Acquisition (ns=16, d1=3s) Shim->Acquire Process FT, Phasing, Baseline Corr. Acquire->Process Check1 Solvent Peak @ 7.26? Process->Check1 Check2 Integration Ratio 2:2:4? Check1->Check2 Yes Fail Recalibrate / Repurify Check1->Fail No (Drift) End Valid Spectrum Check2->End Yes Check2->Fail No (Impure)

Figure 2: Operational workflow with validation gates.

Part 3: Spectral Assignment & Analysis

The spectrum is divided into two distinct aromatic zones: the Pyridine Zone (AA'XX' system) and the Phenyl Zone (ABCD system).

Quantitative Data Table (CDCl )
Proton IDPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Logic
H-2, H-6 Pyridine8.45 – 8.55 Doublet (br)

2H

to Nitrogen (Deshielded)
H-3' Phenyl7.60 – 7.68 dd

1HOrtho to Bromine (Deshielded)
H-5' Phenyl7.30 – 7.38 td

1HMeta to Oxygen, Para to Br
H-4' Phenyl7.05 – 7.15 td

1HPara to Oxygen (Shielded)
H-6' Phenyl7.00 – 7.10 dd

1HOrtho to Oxygen (Shielded)
H-3, H-5 Pyridine6.80 – 6.90 Doublet

2H

to Nitrogen, Ortho to Ether

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.
Detailed Mechanistic Analysis
The Pyridine Doublets (The "Bookends")

The most distinct features are the pyridine protons.

  • H-2/H-6: These appear furthest downfield. While often described as a doublet, high-resolution instruments may reveal them as part of an AA'XX' system. The coupling constant of ~6 Hz is characteristic of

    
     in pyridines.
    
  • H-3/H-5: These are significantly upfield (shifted by ~1.5 ppm relative to H-2/H-6). This dramatic shift is the "fingerprint" of the 4-alkoxy/aryloxy substitution. The oxygen lone pair donates electron density into the ring, specifically populating the C3/C5 positions.

The Phenyl Multiplets (The "Core")

The 2-bromophenyl ring creates a complex ABCD pattern (4 non-equivalent protons).

  • H-3' (The Anchor): Look for the doublet of doublets (dd) around 7.6 ppm. It is the most downfield signal of the phenyl group because it is adjacent to the Bromine atom.

  • H-6' (The Shielded Ortho): This proton is adjacent to the ether oxygen. Resonance effects shield it, placing it near 7.0–7.1 ppm.

  • H-4' vs H-5': H-4' is para to the oxygen and also experiences shielding resonance, appearing upfield (near H-6'). H-5' is meta to the oxygen and para to the bromine, appearing slightly downfield of H-4' (approx 7.3 ppm).

Part 4: Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The synthesis of this ether usually involves an


 reaction between 4-chloropyridine (or a salt thereof) and 2-bromophenol.
Common Impurity Markers
ImpurityDiagnostic SignalLocationCause
2-Bromophenol Phenolic -OH~5.5 - 6.0 ppm (s, broad)Unreacted starting material.
4-Chloropyridine H-2/H-6~8.50 ppm (d)Unreacted electrophile (often overlaps, check integration).
Water

~1.56 ppm (in CDCl

)
Wet solvent or hygroscopic salt.
Triethylamine/Base Ethyl quartet~2.5 - 3.0 ppmResidual base from workup.
The "Roof Effect" Warning

If the chemical shift difference between H-4' and H-5' is small (in Hz) compared to their coupling constant (


), the multiplets will lean toward each other (Roof Effect). This is common in the phenyl region. Do not mistake this second-order effect for an impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for general chemical shift ranges).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem Database. (2023). Compound Summary for CID 12345 (Analogous 4-phenoxypyridine structures). National Library of Medicine. Available at: [Link]

Foundational

Comprehensive 13C NMR Structural Analysis of 4-(2-Bromophenoxy)pyridine

Executive Summary 4-(2-Bromophenoxy)pyridine (CAS: 33399-23-4) represents a critical heteroaryl ether scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., VEGFR-2/c-Met pathways) and as an interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Bromophenoxy)pyridine (CAS: 33399-23-4) represents a critical heteroaryl ether scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., VEGFR-2/c-Met pathways) and as an intermediate in C-N cross-coupling reactions.

Precise structural characterization of this molecule is often complicated by the overlapping aromatic regions of the electron-deficient pyridine ring and the electron-rich bromophenoxy moiety. This guide provides a definitive assignment strategy for the 13C NMR spectrum, grounded in electronic shielding mechanisms and validated by heteronuclear correlation protocols.

Structural Numbering & Electronic Environment

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme. The molecule is divided into two distinct magnetic environments: the Pyridine Ring (A) and the 2-Bromophenoxy Ring (B) .

Electronic Factors Influencing Shifts:
  • Pyridine Nitrogen (N1): Exerts a strong deshielding inductive effect (-I) on C2/C6 and a mesomeric withdrawing effect (-M) on C2/C4/C6.

  • Ether Oxygen (O): Acts as a π-donor (+M), significantly shielding the ortho (C3/C5) and para positions of the pyridine ring, while strongly deshielding the ipso carbons (C4 and C1') via the inductive effect (-I).

  • Bromine Substituent (Br): Induces a "Heavy Atom Effect" at C2', causing a counter-intuitive upfield shift (shielding) despite its electronegativity, typically placing the C-Br signal between 110–115 ppm.

Predicted 13C NMR Chemical Shift Data

Note: Values are calculated based on substituent additivity rules (ChemDraw/ACD methodology) for CDCl₃ solution. Experimental variations of ±1-2 ppm may occur depending on concentration and solvent choice (e.g., DMSO-d₆).

Carbon PositionLabelPredicted Shift (δ, ppm)Signal TypeMechanistic Assignment Logic
Pyridine Ring
C4C_Py-4164.8 C (Quat)Most Deshielded: Ipso to Oxygen (-I) + Para to Nitrogen.
C2, C6C_Py-2,6151.2 CHDeshielded: Alpha to Nitrogen (-I effect dominant).
C3, C5C_Py-3,5111.5 CHShielded: Ortho to Oxygen (+M shielding) + Beta to Nitrogen.
Phenoxy Ring
C1'C_Ph-1152.4 C (Quat)Deshielded: Ipso to Oxygen (-I).
C3'C_Ph-3133.8 CHDeshielded: Ortho to Bromine; minimal resonance impact from Oxygen.
C5'C_Ph-5128.9 CHNeutral: Meta to Oxygen and Bromine.
C4'C_Ph-4125.1 CHShielded: Para to Oxygen (+M effect).
C6'C_Ph-6121.5 CHShielded: Ortho to Oxygen (+M effect).
C2'C_Ph-2115.3 C (Quat)Diagnostic Signal: Ipso to Bromine. Upfield due to Heavy Atom Effect.[1]

Experimental Validation Protocol

Step 1: Sample Preparation
  • Solvent: CDCl₃ (77.16 ppm reference) is preferred to minimize solvent-solute hydrogen bonding which can broaden pyridine signals.

  • Concentration: >20 mg/0.6 mL is required for adequate detection of quaternary carbons (C4, C1', C2') within a reasonable timeframe (256-512 scans).

  • Relaxation Agent: For quantitative integration of quaternary carbons, add 0.02 M Cr(acac)₃ to shorten T1 relaxation times.

Step 2: 2D NMR Correlation Strategy

The following diagram outlines the logical flow for assigning the specific regioisomers.

NMR_Assignment_Workflow cluster_logic Critical Decision Points Start Sample: 4-(2-Bromophenoxy)pyridine H1_NMR 1H NMR Spectrum (Identify 4 spin systems) Start->H1_NMR HSQC HSQC (1H-13C) (Assign Protonated Carbons) H1_NMR->HSQC Correlate H to C Logic1 Pyridine H2/H6 (d, ~8.5ppm) correlates to C ~151ppm H1_NMR->Logic1 HMBC HMBC (Long Range) (Connect Rings & Assign Quats) HSQC->HMBC Identify C_quat Final Definitive Structure Assignment HMBC->Final Logic2 HMBC: Pyridine H2/H6 shows 3-bond coupling to C4 (~165ppm) HMBC->Logic2 Logic3 HMBC: Phenoxy H6' shows 3-bond coupling to C1' (~152ppm) HMBC->Logic3

Figure 1: Step-by-step NMR assignment workflow emphasizing the necessity of HMBC for quaternary carbon identification.

Mechanistic Connectivity Map (HMBC)

The most common error in assigning this scaffold is misidentifying the two oxygen-bound quaternary carbons (Pyridine C4 vs. Phenoxy C1'). The HMBC (Heteronuclear Multiple Bond Correlation) experiment resolves this via 3-bond (


) couplings.

HMBC_Connectivity cluster_legend Legend Py_H2 Pyridine H2/H6 (8.5 ppm) Py_C4 Pyridine C4 (164.8 ppm) Py_H2->Py_C4 Strong 3J Correlation Ph_H6 Phenoxy H6' (6.9-7.1 ppm) Ph_C1 Phenoxy C1' (152.4 ppm) Ph_H6->Ph_C1 Diagnostic 3J Correlation Ph_H3 Phenoxy H3' (7.6 ppm) Ph_H3->Ph_C1 Weak 3J Correlation Ph_C2 Phenoxy C2'-Br (115.3 ppm) Ph_H3->Ph_C2 2J Correlation (Variable) Legend1 Proton Signal Legend2 Carbon Signal

Figure 2: Key HMBC correlations required to distinguish the ether linkage carbons (C4 vs C1').

References

  • Fluorochem Ltd. 4-(2-Bromophenoxy)pyridine Product Documentation & Safety Data Sheet. Retrieved from

  • BLD Pharm. 2-(4-Bromophenoxy)pyridine and Isomers Characterization Data. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-phenoxypyridine derivatives. Retrieved from

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Exploratory

Comprehensive FT-IR Spectroscopic Profile: 4-(2-Bromophenoxy)pyridine

This guide provides an in-depth technical analysis of the FT-IR spectroscopic profile of 4-(2-Bromophenoxy)pyridine , a significant scaffold in medicinal chemistry.[1] [1] Executive Summary & Chemical Profile 4-(2-Bromop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectroscopic profile of 4-(2-Bromophenoxy)pyridine , a significant scaffold in medicinal chemistry.[1]

[1]

Executive Summary & Chemical Profile

4-(2-Bromophenoxy)pyridine is a diaryl ether featuring a pyridine ring connected to an ortho-brominated benzene ring.[1] This structure is a critical pharmacophore in kinase inhibitor development and receptor ligand synthesis.[1]

Accurate FT-IR analysis is essential not only for structural confirmation but also for detecting specific impurities arising from its synthesis (e.g., unreacted 2-bromophenol or 4-chloropyridine).[1]

Chemical Identity
PropertyDetail
IUPAC Name 4-(2-Bromophenoxy)pyridine
CAS Number 33399-23-4
Molecular Formula

Molecular Weight 250.09 g/mol
Structure Pyridine (pos.[1][2] 4) — O — Benzene (pos. 2-Br)

Experimental Methodology

To ensure high-fidelity spectral data, the following protocol is recommended. This approach minimizes atmospheric interference and maximizes signal-to-noise ratio for the ether and halogenated aromatic regions.[1]

Data Acquisition Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid halide exchange (if using KBr) and moisture absorption, although KBr transmission is acceptable if the sample is strictly dry.

  • Crystal Material: Diamond or ZnSe (Diamond is superior for hardness and chemical resistance).

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for fingerprinting).

  • Scans: Minimum 32 scans (64 recommended for smoothing baseline noise).

DOT Diagram: Data Acquisition Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition Raw Solid Sample (Crystalline) Dry Desiccation (Remove H2O) Raw->Dry Mount Mount on ATR Crystal Dry->Mount SampleScan Sample Scan (64 Scans) Mount->SampleScan Background Background Scan (Air) Background->SampleScan Subtract Process Baseline Corr. & Atmospheric Supp. SampleScan->Process

Figure 1: Optimized workflow for acquiring high-fidelity FT-IR data for diaryl ethers.

Spectral Analysis & Band Assignment

The IR spectrum of 4-(2-Bromophenoxy)pyridine is dominated by the interplay between the electron-deficient pyridine ring and the electron-rich (but inductively deactivated) bromobenzene ring.[1]

characteristic Vibrational Bands

The following table synthesizes characteristic bands based on group frequency analysis and analogous phenoxypyridine data.

Functional GroupMode of VibrationWavenumber (

)
IntensityDiagnostic Note
Aromatic C-H Stretching (

C-H)
3030 – 3100 WeakMultiple bands typical of heteroaromatic systems.[1]
Pyridine Ring C=N / C=C Ring Stretch1580 – 1600 StrongCharacteristic "breathing" of the pyridine ring; often split due to asymmetry.
Pyridine Ring C=C Ring Stretch1470 – 1490 Med-StrongSecondary ring band; confirms heteroaromaticity.[1]
Ether Linkage

Asym.[1] Stretch
1230 – 1270 Very Strong The most prominent band.[1] Confirms the ether bridge formation.[1]
Ether Linkage Symmetric Stretch1020 – 1050 MediumOften coupled with ring vibrations.[1]
Aryl Bromide C-Br Stretch1000 – 1075 Med-WeakOften obscured by ring modes; look for mass-effect shifts in the fingerprint region.[1]
OOP Bending Pyridine (4-sub)800 – 840 StrongDiagnostic for 4-substituted pyridines (2 adjacent H's).[1]
OOP Bending Benzene (1,2-disub)730 – 770 StrongDiagnostic for ortho-substitution (4 adjacent H's).[1]
Detailed Mechanistic Interpretation
1. The Ether "Fingerprint" (

)

The formation of the ether bond is the primary structural feature.[1] In 4-phenoxypyridines, the delocalization of the oxygen lone pair into the electron-deficient pyridine ring increases the bond order of the


 bond.[1]
  • Observation: This results in a shift of the asymmetric stretching band to higher frequencies (closer to

    
    ) compared to aliphatic ethers.[1]
    
  • Validation: Absence of a broad O-H stretch (

    
    ) confirms that the starting material (2-bromophenol) has been fully consumed.[1]
    
2. Pyridine vs. Benzene Ring Modes

Distinguishing the two aromatic systems is critical.

  • Pyridine: The

    
     stretch typically appears distinctively around 
    
    
    
    .[1]
  • Benzene (Ortho-Br): The bromine atom is heavy (mass 79.9), which dampens the ring vibrations of the benzene moiety. The ortho-substitution pattern is best confirmed in the fingerprint region (

    
    ), corresponding to the out-of-plane (OOP) bending of the four adjacent hydrogen atoms on the benzene ring.[1]
    
DOT Diagram: Vibrational Logic

Vibrational_Map Molecule 4-(2-Bromophenoxy)pyridine Ether Ether Linkage (C-O-C) Molecule->Ether Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Benzene Benzene Ring (Ortho-Bromo) Molecule->Benzene Band_Ether Asym Stretch ~1240-1260 cm⁻¹ Ether->Band_Ether Band_CN C=N Stretch ~1590 cm⁻¹ Pyridine->Band_CN Band_OOP_Pyr OOP Bend (2H) ~820 cm⁻¹ Pyridine->Band_OOP_Pyr Band_OOP_Ben OOP Bend (4H) ~750 cm⁻¹ Benzene->Band_OOP_Ben

Figure 2: Mapping structural moieties to diagnostic IR bands.[1]

Quality Control: Impurity Detection

In a drug development context, purity is paramount. FT-IR is a rapid "first-pass" QC tool.[1]

ImpurityDiagnostic IR Marker (Absent in Pure Product)
2-Bromophenol (Start Material)Broad O-H stretch (

).[1]
4-Chloropyridine (Start Material)C-Cl stretch (

), though difficult to distinguish from OOP bends; absence of Ether band at

is key.[1]
Water (Solvent/Moisture)Broad O-H (

) and H-O-H bend (

).[1]

Self-Validating Protocol: If the spectrum shows a sharp peak at


 (Ether) AND a clean baseline >

(No OH), the core coupling reaction is successful and the product is dry.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • PubChem. (2025). 4-(2-Bromophenoxy)pyridine Compound Summary. National Library of Medicine.[1] [Link]

Sources

Foundational

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 4-(2-Bromophenoxy)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-(2-Bromophenoxy)pyridine. It...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-(2-Bromophenoxy)pyridine. It combines theoretical principles with a validated experimental protocol to serve as a definitive resource for the spectroscopic analysis of this compound.

Introduction and Scientific Context

4-(2-Bromophenoxy)pyridine is a heterocyclic aromatic ether. Its structure, comprising a pyridine ring linked to a brominated phenyl group via an oxygen bridge, makes it a valuable scaffold in medicinal chemistry and materials science. The distinct electronic systems of the pyridine and bromophenyl moieties give rise to a characteristic UV-Vis absorption spectrum, which is crucial for its identification, quantification, and the study of its electronic properties.

This document outlines the theoretical basis for the electronic transitions in 4-(2-Bromophenoxy)pyridine, provides a detailed methodology for acquiring its spectrum, and offers an expert interpretation of the expected spectral features.

Theoretical Framework: Electronic Transitions

The UV-Vis absorption spectrum of a molecule is dictated by the promotion of electrons from ground states to excited states upon the absorption of photons. For 4-(2-Bromophenoxy)pyridine, the spectrum is a composite of transitions originating from its two primary chromophores: the pyridine ring and the 2-bromophenoxy group.

  • Pyridine Chromophore : Pyridine, a heterocyclic aromatic compound, exhibits two main types of electronic transitions. High-energy π → π* transitions, analogous to those in benzene, and a lower-energy n → π* transition involving the non-bonding electrons on the nitrogen atom.[1] In a non-polar solvent like hexane, pyridine shows absorption bands at approximately 251 nm (π → π) and 270 nm (n → π).[1] The π → π* transition is typically more intense (higher molar absorptivity) than the n → π* transition.[1]

  • 2-Bromophenoxy Chromophore : The benzene ring itself has π → π* transitions, typically observed around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 256 nm. The presence of substituents alters these transitions. The ether oxygen (-O-) and the bromine atom (-Br) both act as auxochromes, possessing lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization, known as the +M (mesomeric) effect, shifts the absorption maxima to longer wavelengths (a bathochromic or "red" shift). Consequently, bromobenzene and other substituted benzenes absorb at longer wavelengths than benzene itself.[2]

  • Composite Molecule : In 4-(2-Bromophenoxy)pyridine, the two aromatic systems are linked by an ether bond. This linkage allows for electronic conjugation between the rings, creating a larger delocalized system. This extended conjugation is expected to cause a further bathochromic shift in the absorption bands compared to the individual components. The resulting spectrum will be a superposition of the transitions from both rings, likely appearing as a broad, complex absorption profile in the 220-300 nm range.

Experimental Protocol for Spectral Acquisition

This section details a robust, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of 4-(2-Bromophenoxy)pyridine.

Instrumentation
  • Spectrophotometer : A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm and a resolution of at least 1 nm is required.

  • Cuvettes : Matched 1 cm path length quartz cuvettes are essential for accurate measurements in the UV region.

Sample Preparation: The Causality of Choice

Solvent Selection: The choice of solvent is critical as it can influence the position and shape of absorption bands (solvatochromism).

  • Recommended Solvent : Anhydrous ethanol is an excellent choice. It is transparent in the UV region of interest (>210 nm), readily dissolves the compound, and its polarity can help to resolve fine spectral features without excessive broadening.

  • Rationale : Non-polar solvents like hexane or cyclohexane can reveal more vibrational fine structure but may have limited solvating power. Highly polar solvents can sometimes obscure this fine structure. Ethanol offers a balance, making it a reliable starting point for analysis.

Concentration Determination:

  • Stock Solution Preparation : Accurately weigh approximately 10 mg of 4-(2-Bromophenoxy)pyridine (Molecular Weight: 250.09 g/mol ) and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution of approximately 0.4 mM.

  • Working Solution : Prepare a dilution of the stock solution to achieve an absorbance maximum (A_max) between 0.7 and 1.0. Based on typical molar absorptivities for similar structures (ε ≈ 2,000 - 10,000 L·mol⁻¹·cm⁻¹), a 10-fold dilution of the stock solution to approximately 0.04 mM (4 x 10⁻⁵ M) should be appropriate.

  • Justification : Adhering to the Beer-Lambert law, an absorbance value within the 0.1-1.0 range ensures optimal signal-to-noise ratio and measurement accuracy.

Data Acquisition Workflow
  • Instrument Warm-up : Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction : Fill both the sample and reference cuvettes with the solvent (ethanol). Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step is crucial as it digitally subtracts the absorbance of the solvent and any imperfections in the cuvettes.

  • Sample Measurement : Empty the sample cuvette, rinse it with a small amount of the prepared working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectral Scan : Initiate the scan. Set the scan speed to a medium rate and the data interval to 1 nm.

  • Data Export : Save and export the data as absorbance vs. wavelength.

Below is a diagram illustrating the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Ethanol (Stock Solution) weigh->dissolve dilute 3. Prepare Working Solution (Target A ≈ 0.8) dissolve->dilute baseline 4. Run Baseline (Solvent vs. Solvent) dilute->baseline measure 5. Measure Sample (Sample vs. Solvent) baseline->measure process 6. Process Spectrum (Identify λmax) measure->process calculate 7. Calculate ε process->calculate report 8. Report Data calculate->report

Caption: Experimental workflow for UV-Vis spectral acquisition.

Predicted Spectral Data and Interpretation

While an experimental spectrum for this specific molecule is not publicly available, a scientifically grounded prediction can be made based on its constituent chromophores.

The spectrum is expected to be dominated by intense π → π* transitions. The n → π* transition of the pyridine nitrogen may be present as a low-intensity shoulder on the long-wavelength side of the main absorption band.

Table 1: Predicted UV-Vis Absorption Data for 4-(2-Bromophenoxy)pyridine in Ethanol

Predicted BandApprox. λmax (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Assigned Electronic Transition
Band I~275~2,500n → π* (Pyridine) / π → π* (Benzene B-band)
Band II~230~9,000π → π* (Pyridine/Benzene E-band)

Interpretation of Spectral Features:

  • Band I (~275 nm) : This region likely represents an overlap of the weak n → π* transition from the pyridine ring and the "benzenoid" B-band from both aromatic rings. The B-band, which has vibrational fine structure in non-polar solvents, will appear as a broad, lower-intensity peak or shoulder in ethanol.

  • Band II (~230 nm) : This is predicted to be the most intense absorption band (the primary band). It arises from higher-energy π → π* transitions, analogous to the E-bands of benzene and pyridine. The extended conjugation across the ether linkage is expected to shift this band to a longer wavelength and increase its intensity (hyperchromic effect) compared to the individual components.

The precise λmax and ε values are sensitive to the specific electronic interactions and the molecular geometry, but the values in Table 1 serve as a reliable estimate for researchers.

Conclusion

This guide provides a comprehensive framework for understanding and measuring the UV-Vis absorption spectrum of 4-(2-Bromophenoxy)pyridine. By grounding the experimental protocol in sound theoretical principles, researchers can confidently acquire and interpret high-quality spectral data. The predicted absorption maxima at approximately 230 nm and 275 nm serve as key identifiers for this molecule and provide a basis for quantitative analysis using the Beer-Lambert law. This technical information is vital for professionals in drug development and chemical research who rely on spectroscopic methods for compound characterization and quality control.

References

  • European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

  • The Journal of Chemical Physics. The Multiplicity Forbidden Absorption Bands in the Spectrum of Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

  • SciSpace. The Molar Light Absorption of Pyridine Ferroprotoporphrin (Pyridine Haemochromogen). [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • National Institute of Standards and Technology. Benzene, bromo-. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

Sources

Exploratory

Safety and handling precautions for 4-(2-Bromophenoxy)pyridine

Technical Whitepaper: Operational Safety and Handling of 4-(2-Bromophenoxy)pyridine in Drug Discovery Executive Summary 4-(2-Bromophenoxy)pyridine (CAS 33399-23-4) is a halogenated heteroaryl ether utilized primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of 4-(2-Bromophenoxy)pyridine in Drug Discovery

Executive Summary

4-(2-Bromophenoxy)pyridine (CAS 33399-23-4) is a halogenated heteroaryl ether utilized primarily as a scaffold in medicinal chemistry.[1][2][3][4] Its structural motif—a pyridine ring linked via an ether bridge to an ortho-brominated benzene—serves as a critical intermediate for constructing complex pharmacophores, particularly through palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura).[1][2][3][4]

While not classified as an extremely hazardous substance (EHS), its pharmacological potential and halogenated nature necessitate strict adherence to "Research Chemical" protocols.[1][2][4] This guide synthesizes physicochemical data with field-proven handling strategies to minimize exposure risks and ensure experimental reproducibility.

Chemical Identity & Physicochemical Profile

Accurate identification is the first line of defense.[1][2][3][4] Researchers must verify the specific isomer, as the position of the bromine (ortho vs. para) significantly alters reactivity and metabolic stability profiles.[1][2][4]

ParameterSpecification
Chemical Name 4-(2-Bromophenoxy)pyridine
CAS Number 33399-23-4
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water.[1][2][3][4][5]
Melting Point Predicted range: 45–55 °C (Class-based estimate; verify per lot)
Reactivity Class Aryl Bromide / Pyridinyl Ether

Hazard Identification (GHS Classification)

Note: In the absence of extensive toxicological data for this specific isomer, the Precautionary Principle mandates classifying it based on the functional group behaviors of halogenated pyridines.[1][2][3][4]

Signal Word: WARNING

Hazard CategoryH-CodeHazard Statement
Skin Irritation H315Causes skin irritation.[1][2][3][4][6]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT - SE H335May cause respiratory irritation (Single Exposure).[1][2][3][4][7]
Acute Toxicity H302Harmful if swallowed (Class assumption for halogenated heterocycles).[1][2][3]

Toxicological Insight: The ether linkage is metabolically stable, but the pyridine nitrogen allows for protonation and potential interaction with biological cation transporters.[1][2][3][4] The bromine atom renders the molecule lipophilic, increasing dermal absorption rates compared to non-halogenated analogues.[1][2][3][4]

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning.[1][2][3][4] The primary barrier must be engineering controls.[1][2][3][4]

Hierarchy of Controls (Visualized)

SafetyHierarchy cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) Hood Fume Hood (Face Velocity: 0.5 m/s) Gloves Nitrile Gloves (Double layer for solutions) Hood->Gloves Supplemented by GloveBox Glove Box (For scale-up >10g) GloveBox->Gloves Supplemented by Eyes Safety Glasses (Side shields mandatory) Gloves->Eyes Resp N95/P100 Mask (Only if outside hood) Eyes->Resp Contingency Only

Figure 1: Exposure control hierarchy emphasizing containment over personal protection.

Specific PPE Selection
  • Hand Protection:

    • Solids: Standard Nitrile (0.11 mm) is sufficient.[1][2][3][4]

    • Solutions (DCM/DMF): The solvent drives permeation.[1][2][3][4] For 4-(2-Bromophenoxy)pyridine dissolved in DCM, use Silver Shield/Laminate gloves or double-glove with immediate change upon splash.[1][2][3][4] The lipophilicity of the compound facilitates rapid transdermal transport once the solvent breaches the glove material.[1][2][3][4]

  • Respiratory:

    • Handle strictly in a fume hood.[1][2][3][4] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required due to the potential for bioactive dust generation.[1][2][4]

Operational Protocols: Synthesis & Handling

Weighing and Dissolution

To prevent static-induced dispersal of the solid:

  • Anti-Static Gun: Use an ionizing gun on the weighing boat and spatula before handling.[1][2][3][4]

  • Solvent Trap: When transferring the solid to a flask, add the solvent immediately to suppress dust.[1][2][3][4]

Reaction Safety: Metal-Halogen Exchange

Researchers often utilize the bromine handle for lithiation.[1][2][3][4]

  • Risk: The pyridine ring is electron-deficient.[1][2][3][4] Lithium-halogen exchange (e.g., using n-BuLi) must be conducted at -78 °C .[1][2][3][4]

  • Warning: At higher temperatures (> -40 °C), the lithiated species may undergo "Nucleophilic Attack" on the pyridine ring of a neighboring molecule, leading to polymerization or rapid exotherms.[1][2][3][4]

Waste Disposal
  • Segregation: Classify as Halogenated Organic Waste .

  • Quenching: If the material was used in a reaction with active metals (Li, Mg, Pd), quench with saturated ammonium chloride (NH₄Cl) before disposal to deactivate any organometallic intermediates.[1][2][4]

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term injury.[1][2][3][4]

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap + Water) Skin->ActionSkin ActionEye Eyewash Station (15 min continuous) Eye->ActionEye ActionInhale Fresh Air + Oxygen if labored Inhale->ActionInhale Medical Seek Medical Attention (SDS H315/H319) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage logic for accidental exposure.[1][2][3][4] Speed of irrigation is the critical factor for outcome.

Storage & Stability

  • Conditions: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1][2][3][4] While the ether is stable, the pyridine ring can oxidize (N-oxide formation) over long periods if exposed to air and light.[1][2][3][4]

  • Incompatibility: Strong oxidizing agents (Peroxides) and Strong Acids (protonation of pyridine).[1][2][3][4]

References

  • Sigma-Aldrich. (2024).[1][2][3][4] Product Specification: 4-(2-Bromophenoxy)pyridine (CAS 33399-23-4).[1][2][3][4][5][8] Merck KGaA.[1][2][3][4] [1][2][3][4]

  • National Center for Biotechnology Information. (2024).[1][2][3][4] PubChem Compound Summary: Halogenated Pyridines.[1][2][3][4] PubChem.[1][2][3][4][7][9] [1][2][3][4]

  • European Chemicals Agency (ECHA). (2023).[1][2][3][4] C&L Inventory: Pyridine derivatives and general hazard classifications.[1][2][3][4]

  • Accela ChemBio. (2023).[1][2][3][4][6] Safety Data Sheet for Pyridinyl Ethers.[1][2][3][4][1][2][3][4]

Sources

Foundational

Discovery and history of 4-(2-Bromophenoxy)pyridine

Synthesis, Mechanistic Evolution, and Utility as a Pharmacophore Scaffold Executive Summary & Chemical Identity 4-(2-Bromophenoxy)pyridine is a specialized heterocyclic building block characterized by a diaryl ether link...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanistic Evolution, and Utility as a Pharmacophore Scaffold

Executive Summary & Chemical Identity

4-(2-Bromophenoxy)pyridine is a specialized heterocyclic building block characterized by a diaryl ether linkage connecting the C4 position of a pyridine ring to a 2-bromobenzene moiety.[1] Unlike its C2-substituted isomers, the C4-ether linkage offers a linear vector for molecular extension, making it a critical scaffold in the design of Type II Kinase Inhibitors (e.g., targeting VEGFR, RAF) where the pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket, and the bromophenyl group acts as a modifiable handle for the hydrophobic back-pocket.

This guide details the synthetic evolution of this molecule, moving from classical nucleophilic aromatic substitution (


) to modern transition-metal-catalyzed protocols, and provides a validated workflow for its laboratory preparation.[1]
Chemical Specifications
PropertyValue
IUPAC Name 4-(2-Bromophenoxy)pyridine
Molecular Formula

Molecular Weight 250.09 g/mol
Key Functionality Orthogonal reactivity: Pyridine N (basic/coordinating) + Aryl Bromide (Suzuki/Buchwald active)
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Pyridine N) ~5.2 (Modulated by ether linkage)

Discovery and Historical Evolution[2]

The history of 4-(2-Bromophenoxy)pyridine is not defined by a single "discovery" event but rather by the evolution of methods to construct unsymmetrical diaryl ethers containing electron-deficient heterocycles.[1]

Era 1: The Tautomer Challenge (Early 20th Century)

Early attempts to synthesize 4-alkoxy/phenoxy pyridines faced a significant thermodynamic hurdle: Pyridone-Pyridinol Tautomerism .[1]

  • The Problem: Researchers initially attempted to couple 4-hydroxypyridine with aryl halides.[1] However, 4-hydroxypyridine exists predominantly as 4-pyridone (the keto form) in solution.[1]

  • The Result: Alkylation conditions favored N-alkylation over O-alkylation, yielding N-aryl-4-pyridones rather than the desired ether.[1]

  • The Pivot: This necessitated the "Inverted Strategy": using an electrophilic pyridine (4-halopyridine) and a nucleophilic phenol.[1]

Era 2: The Rise of (1950s–1980s)

The standard route became the Nucleophilic Aromatic Substitution (


).
  • Mechanism: The pyridine nitrogen acts as an electron sink, activating the C4 position. A 4-chloropyridine or 4-nitropyridine substrate reacts with a phenoxide anion via a Meisenheimer complex .[1]

  • Regioselectivity: While C2 and C4 are both electrophilic, the C4 position is often kinetically favored for substitution due to lower steric hindrance, provided the C2 positions are unsubstituted.

Era 3: Metallaphotoredox and Modern Coupling (2000s–Present)

With the advent of Buchwald-Hartwig and Ullmann-type couplings, the synthesis of sterically congested ethers (like those with an ortho-bromo group) became more efficient.[1] However, for 4-(2-Bromophenoxy)pyridine, the classical


 remains the industrial standard due to the high reactivity of 4-chloropyridine hydrochloride and the low cost of reagents, avoiding expensive Pd/ligand systems.

Synthetic Pathways & Mechanistic Insights

Pathway A: The Classical (Recommended)

This is the most robust method for laboratory and pilot-scale synthesis.[1]

Reaction Logic:


[1]
  • Substrate Choice: 4-Chloropyridine Hydrochloride is used because the free base is unstable and prone to self-polymerization (forming polyviologens).[1]

  • Base Selection: A weak base like

    
     is insufficient to rapidly deprotonate the phenol and neutralize the HCl salt efficiently in all solvents. Cesium Carbonate (
    
    
    
    )
    or strong organic bases (DBU) are preferred in modern protocols to drive the reaction to completion.[1]
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to stabilize the anionic nucleophile and the transition state.

Pathway B: Copper-Catalyzed Ullmann Coupling

Used when the electrophile is less reactive (e.g., 4-bromopyridine, which might undergo halogen scrambling).[1]

  • Catalyst: CuI / Ligand (e.g., dimethylglycine).[1]

  • Drawback: The ortho-bromine on the phenol can compete in the coupling, leading to polymerization or self-coupling of the phenol. Therefore,

    
     is strictly superior for this specific substrate. [1]
    

Visualization: Synthesis Decision Tree

SynthesisLogic Start Target: 4-(2-Bromophenoxy)pyridine RouteA Route A: S_NAr (Classical) Start->RouteA Preferred RouteB Route B: Ullmann Coupling Start->RouteB Alternative SubstrateA 4-Chloropyridine HCl + 2-Bromophenol RouteA->SubstrateA SubstrateB 4-Iodopyridine + 2-Bromophenol RouteB->SubstrateB ConditionA Base: K2CO3/Cs2CO3 Solvent: DMF/DMSO Temp: 80-120°C SubstrateA->ConditionA ConditionB Cat: CuI / Ligand Base: K3PO4 Temp: >110°C SubstrateB->ConditionB ResultA High Yield No Catalyst Cost ConditionA->ResultA ResultB Risk: Self-Coupling of 2-Bromophenol ConditionB->ResultB

Caption: Decision matrix comparing


 vs. Ullmann coupling. Route A is preferred to avoid side reactions involving the ortho-bromide.[1]

Detailed Experimental Protocol

Objective

Synthesis of 4-(2-Bromophenoxy)pyridine via


 of 4-chloropyridine hydrochloride.
Reagents
  • 4-Chloropyridine Hydrochloride: 10.0 mmol (1.50 g)[1]

  • 2-Bromophenol: 10.0 mmol (1.73 g)[1]

  • Potassium Carbonate (

    
    ):  25.0 mmol (3.45 g) – Excess required to neutralize HCl and deprotonate phenol.[1]
    
  • DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

Step-by-Step Workflow
  • Preparation of the Nucleophile:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromophenol (1.0 eq) in DMF.

    • Add

      
        (2.5 eq) in one portion.
      
    • Expert Insight: Stir at room temperature for 15 minutes. You will observe a color change (often to yellow/orange) indicating the formation of the phenoxide anion. This pre-activation prevents the acidic phenol from reacting with the free base pyridine later.

  • Addition of Electrophile:

    • Add 4-Chloropyridine Hydrochloride (1.0 eq) to the suspension.[1]

    • Critical Step: The reaction is initially heterogeneous. Ensure vigorous stirring.

  • Reaction:

    • Heat the mixture to 100°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Timeline: Reaction typically reaches completion within 4–6 hours.[1] Look for the disappearance of the phenol peak.

  • Workup (Self-Validating Purification):

    • Cool to room temperature.[1]

    • Pour the mixture into Ice Water (100 mL). The product is lipophilic and should precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash the combined organics with 1M NaOH (2 x 20 mL).[1]

    • Why? This wash removes any unreacted 2-bromophenol.[1] If the aqueous layer is yellow, phenol is still being removed. Wash until the aqueous layer is colorless.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • If the crude is an oil, purify via silica gel flash chromatography (Gradient: 0%

      
       40% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85%.[1]

Mechanistic Diagram: The Pathway

ReactionMechanism cluster_0 Key Driver: N-atom stabilizes negative charge Phenol 2-Bromophenoxide (Nucleophile) Complex Meisenheimer Complex (Anionic Intermediate) Phenol->Complex Attack at C4 Pyridine 4-Chloropyridine (Electrophile) Pyridine->Complex Product 4-(2-Bromophenoxy)pyridine + Chloride Ion Complex->Product Elimination of Cl-

Caption: Mechanism showing the nucleophilic attack at C4, stabilized by the pyridine nitrogen, followed by chloride elimination.

Expert Insights & Troubleshooting

The "Polymerization" Trap

Issue: The reaction turns into a black tar. Cause: 4-Chloropyridine free base is unstable.[1] If the base is added to the 4-chloropyridine before the phenol is present/activated, the pyridine can undergo intermolecular N-alkylation (quaternization) with itself. Solution: Always generate the phenoxide first, or mix the solids (salt + phenol) and add solvent/base simultaneously to ensure the nucleophile (phenoxide) outcompetes the pyridine nitrogen.

Regioselectivity Confirmation

How do you know you have the ether (O-linked) and not the N-linked zwitterion?

  • NMR Signature:

    • Ether (Desired): Pyridine protons at C2/C6 (alpha to N) appear as a doublet around 8.4–8.6 ppm .[1]

    • N-Aryl Pyridone (Undesired): The protons alpha to N shift upfield significantly, and the carbonyl carbon (C4) appears around 170-180 ppm in

      
       NMR.[1]
      
Medicinal Utility

This molecule is a "privileged structure" for Fragment-Based Drug Discovery (FBDD) .[1]

  • Suzuki-Miyaura Coupling: The 2-bromo handle allows coupling with aryl boronic acids to create biaryl ethers, a motif found in Raf inhibitors (e.g., Sorafenib analogs).[1]

  • Buchwald-Hartwig Amination: The bromine can be replaced with amines to generate tricyclic cores or solubilizing tails.[1]

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Organic Chemistry Portal.[1] "Nucleophilic Substitution of Pyridines."[2][3][4][5] Available at: [Link][1]

  • Synthesis of Diaryl Ethers (General Methodologies)

    • Burgos, C. H., et al. "Scope and Generality of Pd-Catalyzed Diaryl Ether Formation."[1][6] Angewandte Chemie Int.[1] Ed., 2006.[1][6][7] Available at: [Link][1]

  • Properties of 4-Chloropyridine (Precursor Handling)

    • PubChem.[1][8] "4-Chloropyridine Hydrochloride Compound Summary." Available at: [Link][1]

  • Mechanistic Studies of Pyridine Substitution

    • Journal of the American Chemical Society.[6] "Direct Synthesis of Pyridine Derivatives."[4][9] (Context on activation). Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Design of bioactive molecules from 4-(2-Bromophenoxy)pyridine

Application Notes & Protocols Introduction: The Strategic Value of the 4-(2-Bromophenoxy)pyridine Scaffold The 4-phenoxypyridine motif is a privileged scaffold in modern medicinal chemistry, renowned for its role in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Value of the 4-(2-Bromophenoxy)pyridine Scaffold

The 4-phenoxypyridine motif is a privileged scaffold in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. Its structural rigidity, combined with the specific vectoral arrangement of its hydrogen bond acceptors (the pyridine nitrogen and the ether oxygen), allows for high-affinity interactions within the ATP-binding pockets of numerous kinases. The strategic placement of a bromine atom at the 2-position of the phenoxy ring, as in 4-(2-bromophenoxy)pyridine, transforms this core structure into a versatile synthetic intermediate. This bromine atom serves as a chemical handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.

This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel bioactive molecules derived from this scaffold. We will explore the underlying design principles, provide detailed, field-tested synthetic protocols, and outline methodologies for assessing biological activity, with a focus on kinase inhibition.

Part 1: The Design-Make-Test-Analyze (DMTA) Cycle

The development of novel bioactive molecules is an iterative process. The Design-Make-Test-Analyze (DMTA) cycle is a fundamental concept in drug discovery that guides the optimization of a lead compound. Our application of this cycle to the 4-(2-bromophenoxy)pyridine scaffold is outlined below.

DMTA_Cycle cluster_0 DMTA Workflow for 4-(2-Bromophenoxy)pyridine Derivatives Design Design • In-silico modeling • Structure-Activity Relationship (SAR) analysis • Target identification Make Make (Synthesis) • Cross-coupling reactions (Suzuki, Buchwald-Hartwig) • Purification & Characterization (NMR, LC-MS) Design->Make Synthesize Hypothesized Molecules Test Test (Biological Evaluation) • Biochemical assays (e.g., Kinase Glo®) • Cell-based assays (e.g., Western Blot, Viability) Make->Test Screen Novel Compounds Analyze Analyze • Determine IC50/EC50 values • Correlate structure with activity • Identify new hypotheses for next cycle Test->Analyze Generate Biological Data Analyze->Design Refine SAR Model

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for drug discovery.

Design Principles & Strategy

The primary goal is to install substituents at the 2-position of the phenoxy ring that can form key interactions with the target protein. For kinase inhibitors, this often involves targeting the "hinge-binding" region with the pyridine nitrogen, while the new substituent explores the hydrophobic pocket or solvent-front region.

  • Structure-Activity Relationship (SAR) Hypothesis: We hypothesize that introducing aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling will allow us to probe different regions of the kinase ATP-binding site. For instance, a substituted phenyl ring introduced via a Suzuki coupling could occupy a hydrophobic pocket, while an amine introduced via Buchwald-Hartwig amination could form a new hydrogen bond.

Part 2: Synthetic Protocols - The "Make" Phase

The 2-bromo position is ripe for modification. The two most robust and versatile methods for this are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Reaction_Scheme start 4-(2-Bromophenoxy)pyridine suzuki_reagents Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C buchwald_reagents R1R2NH Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 110 °C suzuki_product Aryl-Substituted Product (C-C bond) suzuki_reagents->suzuki_product buchwald_product Amino-Substituted Product (C-N bond) buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions for modifying the scaffold.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To synthesize a biaryl compound by coupling 4-(2-bromophenoxy)pyridine with a boronic acid. This protocol is adapted from standard procedures used in the synthesis of kinase inhibitors.

Materials:

  • 4-(2-Bromophenoxy)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2-bromophenoxy)pyridine and the selected arylboronic acid.

  • Reagent Addition: Add K₂CO₃ and Pd(dppf)Cl₂ to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Quality Control & Expected Results:

  • LC-MS: The product peak should have the expected mass-to-charge ratio (m/z) for the desired coupled product. The starting material peak should be absent or significantly diminished.

  • ¹H NMR: The proton NMR spectrum should show signals corresponding to both the 4-phenoxypyridine core and the newly introduced aryl group. The disappearance of the characteristic multiplet for the bromo-substituted aromatic ring is a key indicator of success.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To introduce a primary or secondary amine at the 2-position of the phenoxy ring. This reaction is essential for creating derivatives that can act as hydrogen bond donors or acceptors.

Materials:

  • 4-(2-Bromophenoxy)pyridine (1.0 eq)

  • Amine (R¹R²NH) (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Reagent Addition: Add the 4-(2-bromophenoxy)pyridine and the desired amine.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube tightly and heat the mixture to 110 °C in a pre-heated oil bath. Stir vigorously. Monitor the reaction by LC-MS. Reactions are often complete in 6-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Scientist's Note (Causality):

  • Ligand Choice: Xantphos is a "Buchwald ligand" with a large "bite angle," which promotes the crucial reductive elimination step in the catalytic cycle, leading to higher yields for this type of C-N bond formation.

  • Base Choice: Cs₂CO₃ is a strong, yet non-nucleophilic, base that is highly effective in this reaction. Its solubility in toluene is low, but it is sufficient to deprotonate the amine and facilitate the catalytic cycle.

Part 3: Biological Evaluation - The "Test" Phase

Once a library of derivatives is synthesized and purified, the next step is to assess their biological activity. For kinase inhibitors, a tiered approach is common, starting with biochemical assays and progressing to cell-based assays.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the concentration at which a compound inhibits 50% of a target kinase's activity (the IC₅₀ value). The ADP-Glo™ Kinase Assay (Promega) is a common platform for this.

Principle: The assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified via a luciferase-based reaction that generates a luminescent signal.

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, the substrate (a suitable peptide or protein), and ATP. Add the synthesized compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts ADP to ATP and then measures the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR) Table

The data from these assays are used to build an SAR table, which is crucial for the "Analyze" phase.

Compound IDR-Group (at 2-position)Target Kinase IC₅₀ (nM)
Scaffold -Br>10,000
Cpd-01 Phenyl850
Cpd-02 3-Methoxyphenyl250
Cpd-03 3-Aminophenyl75
Cpd-04 Morpholino1,200

This is example data for illustrative purposes.

Part 4: Mechanism of Action in Cells - The "Analyze" Phase

An active compound in a biochemical assay must also be active in a cellular context. Western blotting is a standard technique to verify that the compound inhibits the intended signaling pathway inside a cell.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Designed Inhibitor (from Scaffold) Inhibitor->RAF Inhibition

Caption: Inhibition of a kinase (e.g., RAF) in a cellular signaling cascade.

Protocol 4.1: Western Blot for Phospho-Protein Levels

Objective: To measure the phosphorylation level of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in phosphorylation indicates target engagement.

Procedure:

  • Cell Treatment: Plate a relevant cancer cell line (e.g., A549 for a lung cancer target) and allow cells to adhere. Treat the cells with the synthesized compound at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal protein loading.

Analysis: A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, confirms that the compound is inhibiting the kinase pathway within the cell. This result validates the biochemical data and moves the compound forward in the drug discovery pipeline.

References

  • Title: Discovery of a Potent and Selective c-Met Inhibitor: 4-(2-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)amino)phenoxy)quinoline. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Journal of Organometallic Chemistry. URL: [Link]

  • Title: A Decade of Advances in Palladium-Catalyzed C–N Bond Formation. Source: Angewandte Chemie International Edition. URL: [Link]

Application

Application of 4-(2-Bromophenoxy)pyridine in kinase inhibitor synthesis

Application Note: Precision Synthesis of Type II Kinase Inhibitors using 4-(2-Bromophenoxy)pyridine Executive Summary This guide details the synthetic application of 4-(2-Bromophenoxy)pyridine , a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Type II Kinase Inhibitors using 4-(2-Bromophenoxy)pyridine

Executive Summary

This guide details the synthetic application of 4-(2-Bromophenoxy)pyridine , a "privileged scaffold" in the design of Type II kinase inhibitors. While the 4-phenoxypyridine motif is ubiquitous in approved drugs like Sorafenib and Regorafenib , the specific 2-bromo isomer offers a unique orthogonal handle for structure-activity relationship (SAR) exploration. This intermediate allows medicinal chemists to rapidly diversify the "tail" region of the inhibitor, targeting the hydrophobic back pocket (sub-pocket II) or the solvent-exposed front region, which is critical for selectivity against c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .

Chemical Profile & Strategic Utility

PropertySpecification
Compound Name 4-(2-Bromophenoxy)pyridine
CAS Number 33399-23-4
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Core Motif Diaryl ether (Pyridine-O-Phenyl)
Key Functionality Ortho-Bromo Handle: Enables sterically demanding cross-couplings.Pyridine Nitrogen: Acts as the primary hydrogen bond acceptor for the kinase hinge region (e.g., Cys1158 in c-Met).[1]
Why This Intermediate?
  • Conformational Control: The ortho-bromo substituent introduces significant steric clash with the ether oxygen, forcing the phenyl and pyridine rings into a twisted conformation (approx. 60–90° dihedral angle). This mimics the bioactive conformation required to bind in the ATP cleft of many tyrosine kinases.

  • Divergent Synthesis: The bromine atom serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the late-stage introduction of solubilizing groups or hydrophobic moieties without affecting the hinge-binding pyridine.

Synthetic Workflow & Protocols

The following protocols are optimized for high throughput and scalability.

Protocol A: Synthesis of the Core Intermediate (SNAr)

Objective: To synthesize 4-(2-Bromophenoxy)pyridine from commercially available precursors.

Reaction Logic: A Nucleophilic Aromatic Substitution (SNAr) is performed. The pyridine ring is electron-deficient, facilitating attack by the phenoxide. However, 4-chloropyridine is often supplied as a hydrochloride salt, requiring careful neutralization.

Materials:

  • 4-Chloropyridine Hydrochloride (1.0 equiv)

  • 2-Bromophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 100–120 °C

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloropyridine HCl (10 mmol) and 2-Bromophenol (11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) in a single portion. Note: Gas evolution (CO₂) may occur.

  • Heating: Heat the reaction mixture to 110 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product often precipitates as an off-white solid.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).

  • Yield Expectation: 75–85%.

Protocol B: Library Diversification via Suzuki-Miyaura Coupling

Objective: To couple the 2-bromo core with aryl boronic acids, creating a library of potential kinase inhibitors.

Reaction Logic: The ortho-bromo position is sterically hindered. Standard Pd(PPh₃)₄ catalysts may be sluggish. We recommend using Pd(dppf)Cl₂ or SPhos Pd G2 for efficient coupling at this crowded center.

Materials:

  • 4-(2-Bromophenoxy)pyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (R-B(OH)₂, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Charging: In a microwave vial or sealed tube, combine the intermediate (0.5 mmol), boronic acid (0.6 mmol), and base (1.5 mmol).

  • Degassing: Add solvent (4 mL Dioxane + 1 mL Water). Sparge with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.025 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (DCM/MeOH gradient for polar "tails").

Visualizing the Application

Diagram 1: Synthetic Pathway & SAR Logic

This diagram illustrates the flow from raw materials to the final kinase inhibitor library, highlighting the strategic "divergence point."

G Start1 4-Chloropyridine (Hinge Binder Precursor) Core CORE SCAFFOLD 4-(2-Bromophenoxy)pyridine (Twisted Conformation) Start1->Core SNAr (K2CO3, DMF, 110°C) Start2 2-Bromophenol (Linker + Handle) Start2->Core PathA Path A: Suzuki Coupling (Aryl/Heteroaryl Tail) Core->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: Buchwald Amination (Solubilizing Amines) Core->PathB Pd2(dba)3, XPhos, Amines Final1 Type II Inhibitor (Hydrophobic Pocket Binder) PathA->Final1 Library Generation Final2 Solvent Front Binder (High Solubility) PathB->Final2 Lead Optimization

Caption: Synthetic workflow transforming the 4-(2-Bromophenoxy)pyridine scaffold into diverse kinase inhibitor classes.

Diagram 2: Pharmacophore Binding Mode (c-Met Model)

This conceptual map shows how the synthesized molecule interacts with the kinase domain.

Binding cluster_kinase Kinase Binding Pocket (c-Met) Hinge Hinge Region (Met1160) Gatekeeper Gatekeeper Residue DFG DFG Motif (Asp-Phe-Gly) (Allosteric Control) Inhibitor_Py Pyridine Ring (H-Bond Acceptor) Inhibitor_Py->Hinge H-Bond Inhibitor_O Ether Linker (Flexibility) Inhibitor_Py->Inhibitor_O Inhibitor_Ph Phenyl Ring (Scaffold) Inhibitor_O->Inhibitor_Ph Inhibitor_Ph->Gatekeeper Pi-Pi / VdW Inhibitor_Tail Substituent at 2-Pos (Hydrophobic Interaction) Inhibitor_Ph->Inhibitor_Tail Coupling Site Inhibitor_Tail->DFG Occupies Back Pocket (Type II Binding)

Caption: Pharmacophore alignment of the scaffold within the c-Met kinase domain. The 2-position substituent targets the DFG pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Step Incomplete deprotonation of phenol or hydrolysis of chloropyridine.Ensure reagents are dry. Use anhydrous DMF. Increase K₂CO₃ to 3.0 equiv.
"Stalled" Suzuki Coupling Steric hindrance at the ortho position; Pd poisoning by pyridine.Switch to high-activity catalysts like SPhos-Pd-G2 or XPhos . Increase temperature to 100°C.
Protodebromination Reduction of the C-Br bond instead of coupling.Use a milder base (K₃PO₄ instead of Cs₂CO₃). Ensure solvent is strictly degassed.
Purification Difficulty Pyridine "tailing" on silica.Add 1% Triethylamine (TEA) to the eluent or use amine-functionalized silica.

References

  • Liu, X., et al. (2016). "Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors with a phenoxyquinoline scaffold." Journal of Medicinal Chemistry. (Foundational chemistry for phenoxy-heterocycle scaffolds).

  • Schroeder, G. M., et al. (2009).[3] "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 4-(2-Bromophenoxy)pyridine (CAS 33399-23-4)."[1]

Sources

Method

Topic: 4-(2-Bromophenoxy)pyridine Derivatives for Advanced Materials Science

An Application Guide for Researchers This guide provides an in-depth exploration of 4-(2-bromophenoxy)pyridine, a versatile building block for high-performance materials. We will cover its synthesis, derivatization via m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of 4-(2-bromophenoxy)pyridine, a versatile building block for high-performance materials. We will cover its synthesis, derivatization via modern cross-coupling techniques, and a specific application in the fabrication of Organic Light-Emitting Diodes (OLEDs). The protocols and insights are designed for researchers in materials chemistry, organic electronics, and drug development, emphasizing the rationale behind experimental choices to ensure reproducibility and innovation.

The Strategic Importance of the 4-(2-Bromophenoxy)pyridine Scaffold

The 4-(2-bromophenoxy)pyridine moiety is a privileged scaffold in materials science due to its intrinsic electronic and structural properties. The molecule can be conceptually divided into three key components:

  • Pyridine Ring: An electron-deficient (n-type) aromatic system, which facilitates electron transport and injection in electronic devices. Its nitrogen atom also provides a site for coordination chemistry or intermolecular hydrogen bonding.

  • Ether Linkage: This flexible bridge introduces a significant twist between the pyridine and phenyl rings, which is crucial for disrupting crystal packing and promoting amorphous film morphologies—a desirable trait for preventing concentration quenching in OLED emitters.

  • 2-Bromophenyl Group: The bromine atom is a strategically placed reactive handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the straightforward installation of a wide range of functional groups to tune the molecule's electronic and physical properties.

This modular design allows for the systematic development of materials with tailored characteristics, such as bipolar charge transport, high triplet energies for hosting phosphorescent emitters, or specific photophysical properties.

Synthesis and Characterization of the Core Scaffold

The foundational step is the reliable synthesis of the 4-(2-bromophenoxy)pyridine precursor. The most common method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Protocol 1: Synthesis of 4-(2-Bromophenoxy)pyridine

Rationale: This protocol uses copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand to facilitate the coupling between 4-chloropyridine and 2-bromophenol. Potassium carbonate serves as a base to deprotonate the phenol, creating the active nucleophile. Toluene is chosen as a high-boiling, inert solvent suitable for this reaction temperature.

Materials:

  • 4-Chloropyridine hydrochloride

  • 2-Bromophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-bromophenol (1.0 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous toluene (approx. 5 mL per mmol of 2-bromophenol).

  • Stir the suspension and add 4-chloropyridine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with DCM and filter through a pad of Celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the product as a colorless oil or a white solid.

Expected Characterization Data:
ParameterExpected Value/Observation
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, 2H), 7.65 (dd, 1H), 7.35 (td, 1H), 7.10 (dd, 1H), 6.95 (td, 1H), 6.85 (d, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 164.5, 152.0, 151.0, 134.0, 128.5, 125.0, 121.0, 115.5, 112.0
Mass Spectrometry (EI) M⁺ peak corresponding to C₁₁H₈BrNO
Appearance Colorless oil to off-white solid

Derivatization via Palladium-Catalyzed Cross-Coupling

The true utility of 4-(2-bromophenoxy)pyridine lies in its capacity for derivatization. The C-Br bond is a prime site for forming new C-C or C-N bonds, which is fundamental to building complex functional molecules. Below are protocols for two of the most powerful and widely used cross-coupling reactions.

Derivatization_Pathways Core 4-(2-Bromophenoxy)pyridine Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki + R-B(OH)₂ [Pd Catalyst] Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald + R₂NH [Pd Catalyst] Aryl Aryl-Substituted Derivatives (e.g., for Bipolar Hosts) Suzuki->Aryl Carbazole Carbazole Derivatives (e.g., for Hole Transport Hosts) Buchwald->Carbazole

Fig. 1: Key derivatization pathways from the core scaffold.
Protocol 2: Suzuki-Miyaura C-C Coupling

Rationale: The Suzuki reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[1][2][3] This protocol uses a palladium catalyst, Pd(PPh₃)₄, which is a reliable choice for many aryl bromide couplings. Sodium carbonate is a common and effective base, and the DME/water solvent system ensures solubility of both organic and inorganic reagents. This reaction is ideal for attaching other aromatic rings to build larger, conjugated systems for electronic materials.

Materials:

  • 4-(2-Bromophenoxy)pyridine (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃), anhydrous (2.5 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Ethyl acetate

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-(2-bromophenoxy)pyridine and the arylboronic acid in DME.

  • Add the aqueous solution of Na₂CO₃.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the solvent.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to reflux (approx. 85 °C) for 12-16 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.

Protocol 3: Buchwald-Hartwig C-N Amination

Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[4][5] It is particularly important for synthesizing hole-transport materials and certain classes of TADF emitters by coupling amine-containing moieties like carbazole.[6][7][8][9][10] This protocol employs a modern catalyst system: a palladium source (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (XPhos), which is highly effective for coupling aryl bromides. Sodium tert-butoxide is a strong, non-nucleophilic base required for this transformation.

Materials:

  • 4-(2-Bromophenoxy)pyridine (1.0 eq)

  • Amine (e.g., Carbazole, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Add the 4-(2-bromophenoxy)pyridine, amine, NaOtBu, and XPhos ligand to a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the Pd₂(dba)₃ catalyst.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Application Protocol: OLED Device Fabrication

To demonstrate the utility of these derivatives, this section outlines a protocol for fabricating a simple phosphorescent OLED (PhOLED) using a hypothetical host material, Cz-PhPy , synthesized via the Buchwald-Hartwig amination of 4-(2-bromophenoxy)pyridine with carbazole.

Hypothetical Host Material: 9-(2-(pyridin-4-yloxy)phenyl)-9H-carbazole (Cz-PhPy )

Rationale: In a PhOLED, the host material must have a triplet energy higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-transfer. Cz-PhPy combines the hole-transporting nature of carbazole with the electron-transporting character of the pyridine ring, creating a bipolar host suitable for balanced charge injection and transport, which is crucial for high efficiency.

Protocol 4: Fabrication of a Multilayer PhOLED by Thermal Evaporation

Device Architecture: ITO / HAT-CN (5 nm) / TAPC (40 nm) / Cz-PhPy :Ir(ppy)₃ (8 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)

  • HAT-CN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)

  • TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (Hole Transport Layer)

  • Cz-PhPy:Ir(ppy)₃: Emissive Layer (Host:Guest)

  • TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer & Hole Blocking Layer)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

OLED_Stack cluster_device OLED Device Layers Cathode Aluminum (Al, 100 nm) Cathode EIL Lithium Fluoride (LiF, 1 nm) Electron Injection Layer ETL TPBi (40 nm) Electron Transport Layer EML Cz-PhPy : Ir(ppy)₃ (20 nm) Emissive Layer HTL TAPC (40 nm) Hole Transport Layer HIL HAT-CN (5 nm) Hole Injection Layer Anode Indium Tin Oxide (ITO) Anode / Substrate

Fig. 2: Example architecture of a phosphorescent OLED.

Step-by-Step Fabrication Procedure:

  • Substrate Preparation:

    • Begin with pre-patterned ITO-coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 15 minutes to increase the ITO work function and remove organic residues.

  • Layer Deposition (High Vacuum Thermal Evaporation):

    • Load the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Load the organic materials and metals into separate thermal evaporation sources (crucibles).

    • Deposit the layers sequentially according to the architecture above. Monitor the deposition rate and thickness using a quartz crystal microbalance.

      • HAT-CN: Rate ~0.1 Å/s

      • TAPC: Rate ~1.5 Å/s

      • Cz-PhPy and Ir(ppy)₃ : Co-deposit from separate sources. The rate of the host (Cz-PhPy ) should be ~1.8 Å/s, and the guest (Ir(ppy)₃ ) rate should be adjusted to achieve an 8% doping concentration (e.g., ~0.16 Å/s).

      • TPBi: Rate ~1.5 Å/s

      • LiF: Rate ~0.1 Å/s

  • Cathode Deposition:

    • Without breaking vacuum, deposit the aluminum cathode through a shadow mask to define the active area of the device.

    • Al: Rate ~2-3 Å/s.

  • Encapsulation and Characterization:

    • Remove the completed devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to prevent degradation from air and moisture.

    • Characterize the device performance using a source measure unit and a calibrated spectrometer to obtain Current Density-Voltage-Luminance (J-V-L) characteristics and electroluminescence spectra.

Troubleshooting and Data Interpretation

IssuePossible CauseSuggested Solution
Synthesis: Low yield in Suzuki couplingInactive catalyst; inefficient base; boronic acid decomposition.Use a fresh catalyst; ensure the base is anhydrous; use pinacol ester of boronic acid for higher stability.
Synthesis: Debromination side productReaction temperature too high; presence of protic impurities.Lower the reaction temperature; ensure all reagents and solvents are thoroughly dried.
OLED Fabrication: High turn-on voltagePoor energy level alignment; thick transport layers.Check HOMO/LUMO levels of materials; optimize layer thicknesses.
OLED Performance: Low efficiencyUnbalanced charge transport; low photoluminescence quantum yield (PLQY) of the emissive layer; triplet energy of the host is too low.Use a bipolar host; check the PLQY of the doped film; ensure Host ET > Guest ET.
OLED Lifetime: Rapid degradationUnstable materials; poor film morphology; moisture/oxygen contamination.Ensure high purity of materials; optimize deposition conditions for amorphous films; improve encapsulation.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Wiley Online Library. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Suzuki Coupling. YouTube. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Alkyl-Substituted Carbazole/Pyridine Hybrid Host Materials for Efficient Solution-Processable Blue- and Green-Emitting Phosphorescent OLEDs. ResearchGate. [Link]

  • Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Publications. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Bromophenoxy)pyridine

Welcome to the technical support center for the synthesis of 4-(2-bromophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this diaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-bromophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this diaryl ether synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 4-(2-bromophenoxy)pyridine, a key intermediate in pharmaceutical development, typically involves the formation of a diaryl ether bond between a 4-substituted pyridine and 2-bromophenol. The most common synthetic strategies are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions.[1][2] While effective, these methods are susceptible to a range of side reactions that can complicate purification and reduce yields. This guide provides a structured, in-depth analysis of these potential issues and their solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction is sluggish or fails to reach completion, with significant starting material remaining. What are the likely causes?

Answer:

Stalled reactions are a frequent issue, often pointing to problems with the catalytic cycle or reaction environment.

Causality & Explanation:

  • Catalyst Inactivation: The pyridine nitrogen is a potent ligand and can strongly coordinate to the copper or palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic in Ullmann couplings.[3]

  • Poor Base Selection: The choice of base is critical. It must be strong enough to deprotonate the 2-bromophenol, forming the active nucleophile, but not so harsh that it promotes side reactions or degradation. Insoluble bases like K₃PO₄ or Cs₂CO₃ are often preferred as their surface area and solubility can modulate reactivity.

  • Insufficiently Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. Oxygen can oxidize the active Pd(0) or Cu(I) catalyst to an inactive state. Phosphine ligands used in Buchwald-Hartwig couplings are also highly susceptible to oxidation.[4]

  • Water Contamination: The presence of water can lead to the hydrolysis of the 4-halopyridine starting material, forming 4-pyridone, especially at elevated temperatures.[5] This consumes one of the reactants and introduces a new impurity.

Troubleshooting Workflow:

Start Reaction Stalled CheckInert Verify Inert Atmosphere Start->CheckInert Is setup O₂-free? CheckReagents Check Reagent Purity & Dryness CheckInert->CheckReagents Yes Degas Degas Solvent Thoroughly CheckInert->Degas No CheckCatalyst Evaluate Catalyst System (Ligand/Base) CheckReagents->CheckCatalyst Yes Dry Dry Reagents/ Solvent CheckReagents->Dry No Ligand Screen Different Ligands (e.g., XPhos, RuPhos) CheckCatalyst->Ligand Buchwald Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->Base Ullmann/ Buchwald Restart Restart Reaction Degas->Restart Dry->Restart Ligand->Restart Base->Restart Reactants 4-Chloropyridine + 2-Bromophenol Product 4-(2-Bromophenoxy)pyridine (Desired Product) Reactants->Product [Pd] or [Cu] catalyst, Base, Heat Side1 4-Pyridone (Hydrolysis) Reactants->Side1 + H₂O (Trace Moisture) Side2 Bis(2-bromophenyl) ether (Homo-coupling) Reactants->Side2 High Temp, No Ligand Side3 Product N-Oxide (Oxidation) Product->Side3 + [O] (Air Leak)

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 4-(2-Bromophenoxy)pyridine

Welcome to the technical support center dedicated to understanding and optimizing reactions involving 4-(2-Bromophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to understanding and optimizing reactions involving 4-(2-Bromophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block, particularly in the synthesis of high-value compounds such as dibenzo[b,f][1][2]oxazepine derivatives. The intramolecular cyclization of this substrate is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for success. This document provides in-depth, experience-driven answers to common challenges and questions.

Section 1: Foundational Principles - The "Why" of Solvent Selection

This section addresses fundamental questions regarding the role of solvents in modulating the reactivity of 4-(2-Bromophenoxy)pyridine, primarily in intramolecular C-N cross-coupling reactions.

Q1: What is the primary transformation of 4-(2-Bromophenoxy)pyridine, and why is the solvent so critical?

A1: The principal application of 4-(2-Bromophenoxy)pyridine is as a precursor for the synthesis of the dibenzo[b,f][1][2]oxazepine core structure.[3][4] This is typically achieved through an intramolecular C-N cross-coupling reaction, such as an Ullmann condensation (copper-catalyzed) or a Buchwald-Hartwig amination (palladium-catalyzed). In this reaction, the pyridine nitrogen acts as an intramolecular nucleophile, displacing the bromine atom to form the central seven-membered ring.

The solvent is not merely a medium for the reaction; it is an active participant that profoundly influences several aspects of the catalytic cycle.[5] Its roles include:

  • Solubilization: Ensuring the substrate, catalyst, and base are fully dissolved.[6] Insolubility is a common reason for reaction failure.[7]

  • Stabilization of Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states, directly affecting the reaction rate.[8][9]

  • Catalyst Activity and Stability: Solvents can coordinate with the metal center (Cu or Pd), which can either stabilize the catalyst or inhibit its activity.[5][10][11]

  • Modulation of Base Strength: The solvent affects the dissociation and reactivity of the base used in the reaction.

A suboptimal solvent choice can lead to failed reactions, low yields, or the formation of significant side products like debrominated starting material.

Q2: How do the core properties of a solvent—polarity, proticity, and coordinating ability—impact these cross-coupling reactions?

A2: Understanding these three properties is key to rational solvent selection:

  • Polarity: Refers to the dipole moment of the solvent molecules.

    • High-Polarity Solvents (e.g., DMF, DMSO, NMP) are often required for traditional Ullmann reactions to solubilize reagents and facilitate the high temperatures needed.[1] In both Ullmann and Buchwald-Hartwig reactions, polar solvents can stabilize polar transition states, potentially accelerating the reaction.[8][9]

    • Low-Polarity Solvents (e.g., Toluene, Dioxane) are frequently favored in Buchwald-Hartwig aminations.[2][12] The choice can influence which catalytic species is active in the reaction mixture.[8]

  • Proticity: Describes a solvent's ability to act as a proton donor (i.e., having O-H or N-H bonds).[13][14]

    • Protic Solvents (e.g., water, alcohols) are generally avoided in C-N cross-coupling reactions. They can solvate and deactivate the nitrogen nucleophile through hydrogen bonding, reducing its reactivity.[15] Furthermore, the presence of protic impurities like water can lead to side reactions, such as the reduction (debromination) of the aryl bromide.[16]

    • Aprotic Solvents (e.g., DMF, DMSO, Toluene, THF, Dioxane) lack O-H or N-H bonds and are the preferred choice.[13] They effectively dissolve reactants without interfering with the nucleophile's activity.

  • Coordinating Ability: Refers to the solvent's capacity to bind to the metal catalyst.

    • Strongly Coordinating Solvents (e.g., DMSO, Acetonitrile) can bind to the copper or palladium center.[11] This can be beneficial, stabilizing the active catalytic species.[10] However, some solvents, like acetonitrile or pyridine, have been reported to inhibit palladium catalysts by competing with the necessary ligands for coordination sites.[7]

    • Non-Coordinating or Weakly Coordinating Solvents (e.g., Toluene, Dioxane) are less likely to interfere with the catalyst's ligand sphere, which is often crucial for the oxidative addition and reductive elimination steps in the Buchwald-Hartwig reaction.[17]

The interplay of these three properties determines the suitability of a solvent for a specific catalytic system.

Section 2: Troubleshooting Guide for Intramolecular Cyclization

This section is formatted to address specific experimental failures and provide logical, solvent-focused solutions.

Problem Potential Solvent-Related Cause(s) Suggested Solutions & Rationale
Low or No Product Yield 1. Poor Solubility: The substrate, base, or catalyst may not be sufficiently soluble at the reaction temperature.[7] 2. Inappropriate Polarity: The solvent may not adequately stabilize the key transition states in the catalytic cycle.[8] 3. Catalyst Inhibition: The solvent may be coordinating too strongly to the metal center, preventing catalysis.[7]1. Change Solvent System: Switch to a solvent known for high solubilizing power, such as DMF, NMP, or DMSO for Ullmann conditions, or Toluene/Dioxane for Buchwald-Hartwig.[1][2] Consider using a co-solvent system. 2. Increase Temperature: If using a high-boiling point solvent, incrementally increasing the temperature can improve both solubility and reaction rate. Be cautious of decomposition.[16]
Significant Debromination of Starting Material 1. Protic Impurities: The presence of water or other protic impurities is a primary cause of hydrodehalogenation (debromination).[16] 2. Reaction Temperature Too High: Excessive heat can promote decomposition pathways, including debromination.[6]1. Use Anhydrous Reagents: Ensure all reagents, especially the solvent and base, are strictly anhydrous. Use freshly opened, sealed solvents or distill the solvent over a suitable drying agent. 2. Degas the Solvent: Purge the solvent with an inert gas (Argon or Nitrogen) before use to remove dissolved oxygen and moisture.[18] 3. Optimize Temperature: Lower the reaction temperature. Modern catalyst systems often allow for milder conditions than traditional Ullmann reactions.[16][19]
Reaction Stalls or Proceeds Very Slowly 1. Suboptimal Temperature: The reaction may lack the necessary activation energy. 2. Insoluble Base: If the base is not soluble in the chosen solvent, it cannot effectively participate in the catalytic cycle, hindering catalyst turnover.[6] 3. Low Polarity (for Ullmann): Traditional copper-catalyzed reactions often require polar solvents to proceed at a reasonable rate.[1]1. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments.[20] 2. Screen Solvents/Bases: Ensure the chosen base is soluble in the solvent. For example, organic bases like DBU may be more soluble in some organic solvents than inorganic bases like K₂CO₃.[7] Switch to a more polar aprotic solvent like DMF or NMP if using Ullmann conditions.

Section 3: Experimental Protocols & Data

This section provides actionable starting points for your experiments, including a general protocol for solvent screening.

Q3: What are the recommended starting solvents for the intramolecular cyclization of 4-(2-Bromophenoxy)pyridine?

A3: The optimal solvent depends heavily on whether you are pursuing an Ullmann (Cu-catalyzed) or Buchwald-Hartwig (Pd-catalyzed) pathway.

  • For Ullmann Condensation (Copper-Catalyzed):

    • Primary Recommendation: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These are high-boiling, polar aprotic solvents traditionally used for Ullmann reactions.[1] They provide excellent solubility for the reactants and catalyst.

    • Alternative: DMSO (Dimethyl sulfoxide) . Another high-boiling polar aprotic solvent. It is also a coordinating solvent, which can influence the copper catalyst.[11]

    • Starting Temperature: Begin optimization in the 100-140 °C range. Modern ligand systems may allow for lower temperatures.[16]

  • For Buchwald-Hartwig Amination (Palladium-Catalyzed):

    • Primary Recommendation: Toluene or 1,4-Dioxane . These are moderately polar to non-polar aprotic solvents and are the most common and successful solvents for Buchwald-Hartwig aminations.[2][12]

    • Alternative: THF (Tetrahydrofuran) or CPME (Cyclopentyl methyl ether) . These ethereal solvents are also widely used.[7]

    • Starting Temperature: A common starting point is 80-110 °C.[20]

Data Table: Properties of Common Solvents
SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)
N,N-DimethylformamideDMFPolar Aprotic15336.7
N-Methyl-2-pyrrolidoneNMPPolar Aprotic20232.2
Dimethyl sulfoxideDMSOPolar Aprotic18946.7
Toluene-Non-polar1112.4
1,4-Dioxane-Non-polar1012.2
TetrahydrofuranTHFPolar Aprotic667.6
General Protocol: Solvent Screening for Intramolecular Cyclization

This protocol outlines a parallel screening approach to efficiently identify an optimal solvent.

Workflow Diagram: Solvent Screening Protocol

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Analysis cluster_optimization Optimization prep1 To each vial, add: - 4-(2-Bromophenoxy)pyridine (1 equiv) - Catalyst (e.g., CuI or Pd precatalyst) - Ligand (if required) - Base (e.g., K2CO3 or NaOtBu) prep2 Seal vials with PTFE septa prep1->prep2 Weigh solids add_solvent Add anhydrous, degassed solvent to each vial (e.g., DMF, Toluene, Dioxane) prep2->add_solvent heat Place vials in pre-heated block (e.g., 110 °C) and stir add_solvent->heat monitor Monitor reaction at intervals (e.g., 2h, 6h, 24h) by LC-MS or TLC heat->monitor analyze Analyze crude reaction mixture (UPLC/LC-MS) to determine conversion and side products monitor->analyze decision Optimal Solvent Found? analyze->decision decision->add_solvent No, screen more solvents optimize Further optimize temperature, concentration, and base with the best solvent decision->optimize Yes

Caption: Workflow for parallel solvent screening.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add 4-(2-Bromophenoxy)pyridine, the catalyst (e.g., 5-10 mol% CuI for Ullmann; 1-2 mol% Pd precatalyst for Buchwald-Hartwig), the appropriate ligand, and the base (e.g., 2 equivalents) to a series of identical reaction vials equipped with stir bars.

  • Solvent Addition: Seal the vials.[20] Add an equal volume of each anhydrous, degassed solvent to be tested to the respective vials via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block and stir at a consistent temperature (e.g., 100 °C) for 24 hours.[20]

  • Monitoring: Take small aliquots at set time points (e.g., 2, 8, 24 hours) to monitor the progress. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.

  • Analysis: Analyze the samples by LC-MS or GC-MS to determine the ratio of starting material, desired product, and key byproducts (e.g., debrominated starting material).

  • Optimization: Based on the results, select the most promising solvent for further optimization of temperature, concentration, and catalyst/ligand/base loading.

Mechanistic Visualization: The Role of a Polar Aprotic Solvent

The diagram below illustrates a simplified, hypothetical transition state for an intramolecular Ullmann-type reaction, highlighting how a polar aprotic solvent can stabilize the charge separation, thus lowering the activation energy and promoting the reaction.

G cluster_system Reaction System cluster_solvent Solvent Environment SM 4-(2-Bromophenoxy)pyridine -Cu(I)-Ligand Complex TS [Transition State] Intramolecular Nucleophilic Attack (Charge separation develops) SM->TS Rate-determining step Product Cyclized Product Precursor TS->Product S1 DMF TS->S1 Stabilization via Dipole-Dipole Interactions S2 DMSO TS->S2 S3 NMP TS->S3

Caption: Role of polar aprotic solvents in stabilizing a reaction intermediate.

By following these guidelines and systematically troubleshooting, researchers can effectively navigate the complexities of solvent effects on the reactivity of 4-(2-Bromophenoxy)pyridine to achieve higher yields and cleaner reaction profiles.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Gagnon, A., & Boster, J. M. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. Retrieved from [Link]

  • Kozłowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

  • Procopio, A., et al. (2022). Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. RSC Publications. Retrieved from [Link]

  • Chemspeed Technologies. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Singh, R., et al. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Retrieved from [Link]

  • Carlucci, L., et al. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2023). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • D'Agosto, M., et al. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Smith, C. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • University of Thi-Qar. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]

  • den Hertog, H. J., & Jouwersma, C. (2006). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Retrieved from [Link]

  • Bera, S., et al. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Publications. Retrieved from [Link]

  • Liu, Y., et al. (2020). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions. Retrieved from [Link]

  • Reid, D. L., et al. (2017). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Retrieved from [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM!. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvents on Catalytic C–H Bond Oxidation by a Copper(II)–Alkylperoxo Complex. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Retrieved from [Link]

  • Sigman, M. S., & Toste, F. D. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

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Sources

Troubleshooting

Air and moisture sensitivity of 4-(2-Bromophenoxy)pyridine reactions

Welcome to the technical support guide for 4-(2-Bromophenoxy)pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the air and mo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Bromophenoxy)pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the air and moisture sensitivity of this versatile reagent. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The structure of 4-(2-Bromophenoxy)pyridine, featuring a reactive C-Br bond ideal for cross-coupling and a pyridine moiety, makes it a valuable building block. However, these same features introduce sensitivities to atmospheric conditions that are critical to manage for reproducible, high-yield results. The lone pair on the pyridine nitrogen can act as a ligand, potentially interfering with catalytic cycles, while many of the organometallic reagents and catalysts used are inherently reactive towards water and oxygen.[1][2]

This guide is structured into a series of frequently asked questions and a detailed troubleshooting section to directly address the most common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to exclude air and moisture when using 4-(2-Bromophenoxy)pyridine?

A: The necessity for inert conditions stems from the sensitivity of the reagents and catalysts typically used in conjunction with 4-(2-Bromophenoxy)pyridine, rather than the compound itself being unstable. The primary reasons are:

  • Catalyst Deactivation: The most common reactions involving this substrate are palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4] The active form of the catalyst is typically a Pd(0) species, which is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, effectively halting the catalytic cycle.

  • Reagent Integrity: Many coupling partners, such as Grignard reagents, organolithiums, or boronic acids, are highly reactive towards water.[5][6] Water will protonate and destroy these nucleophiles, preventing the desired C-C bond formation. Similarly, strong bases like sodium tert-butoxide used in amination reactions are readily hydrolyzed by moisture, reducing their efficacy.

  • Pyridine-Catalyst Interaction: The pyridine nitrogen can act as a ligand and coordinate to the metal center of the catalyst. While this is an intrinsic property, its interaction can be influenced by the reaction environment. In the presence of trace acid (formed from moisture and other reagents), protonation of the pyridine can alter its coordinating ability, leading to inconsistent reaction profiles.[1]

Q2: My palladium-catalyzed cross-coupling reaction has failed or given a very low yield. What are the most likely causes related to air or moisture?

A: Assuming the starting materials are pure, the failure of a Pd-catalyzed reaction is most often traced back to atmospheric contamination.

  • Improperly Degassed Solvent: Dissolved oxygen in the reaction solvent is a primary culprit for oxidizing and deactivating the Pd(0) catalyst.

  • Trace Moisture: Water introduced via wet solvents, reagents, or glassware will outcompete your desired reagents. For example, in a Suzuki coupling, this leads to protodeboronation of the boronic acid, converting it to an unreactive arene.

  • Hydrolysis of Base: In reactions requiring a strong base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), moisture will neutralize the base, preventing key steps like transmetalation or reductive elimination from occurring efficiently.

Q3: I am observing significant debromination of my 4-(2-Bromophenoxy)pyridine starting material. Why is this happening?

A: Debromination is a common side reaction, particularly in palladium-catalyzed processes. It often occurs when the catalytic cycle is disrupted after the initial oxidative addition of the aryl bromide to the Pd(0) center. The resulting Ar-Pd(II)-Br intermediate, instead of proceeding with transmetalation, can undergo protonolysis if a proton source (like water) is available, leading to the formation of the debrominated arene and regenerating a Pd(II) species. Using rigorously dried solvents and reagents is the first step to mitigate this issue.

Q4: How should I properly store 4-(2-Bromophenoxy)pyridine and its common reaction partners?

A:

  • 4-(2-Bromophenoxy)pyridine: The compound itself is a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from light.

  • Palladium Catalysts & Ligands: These should be stored under an inert atmosphere (argon or nitrogen), often in a desiccator or a glovebox, to prevent slow oxidation.

  • Anhydrous Solvents: Solvents purchased in septum-sealed bottles (e.g., AcroSeal™ or Sure/Seal™) should be used. Once opened, they should be stored under a positive pressure of inert gas. For ultimate purity, solvents should be freshly distilled from an appropriate drying agent.[7]

  • Bases & Coupling Partners: Hygroscopic bases (e.g., K₃PO₄, NaOtBu) and moisture-sensitive reagents (boronic acids) should be stored in a desiccator or glovebox.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures with a logical workflow for diagnosis and resolution.

Problem: Low or No Yield in a Suzuki Coupling Reaction
  • Symptom: TLC or LC-MS analysis shows primarily unreacted 4-(2-Bromophenoxy)pyridine and some debrominated byproduct. The boronic acid may also be absent or converted to its corresponding arene.

  • Causality Analysis: This profile strongly suggests a failure in the catalytic cycle, either through catalyst death or consumption of the coupling partner before it can react.

Troubleshooting Workflow: Failed Suzuki Coupling

Caption: Diagnostic workflow for troubleshooting a failed Suzuki reaction.

Problem: Inconsistent Results in Buchwald-Hartwig Amination
  • Symptom: The reaction works well on one occasion but gives poor yields or a complex mixture on another, despite using the same procedure.

  • Causality Analysis: Such inconsistency often points to variable, uncontrolled factors, with atmospheric moisture being the most common. The strong bases used (NaOtBu, LHMDS) are extremely hygroscopic, and even brief exposure to air can significantly reduce their effective concentration.

Potential Cause Underlying Mechanism Recommended Solution
Base Hydrolysis Sodium tert-butoxide and other strong bases react rapidly with water (H₂O). This neutralizes the base, preventing the deprotonation of the amine and subsequent steps in the catalytic cycle.Weigh and dispense the base inside a nitrogen-filled glovebox. If a glovebox is unavailable, weigh it quickly and immediately add it to the reaction flask under a strong flow of inert gas.
Inconsistent Solvent Quality The water content in "anhydrous" solvents can vary between bottles and over time after being opened.[8]Use a freshly opened bottle of anhydrous solvent for each run, or use solvent from a dedicated solvent purification system. Store opened bottles under a positive pressure of argon.
Wet Amine Reagent Liquid amines can absorb atmospheric moisture. Solid amine hydrochlorides must be fully neutralized and dried.Distill liquid amines from a suitable drying agent (e.g., CaH₂). Dry solid amines in a vacuum oven before use.

Section 3: Key Experimental Protocols

Adherence to rigorous experimental technique is paramount. The following protocols provide a foundation for successfully running air- and moisture-sensitive reactions.

Protocol 1: Setting Up an Inert Atmosphere Reaction (Schlenk Line)

This protocol ensures that the reaction is assembled and maintained in an oxygen- and water-free environment.

  • Glassware Preparation: All glassware (flask, condenser, stir bar) must be free of adsorbed water. This is best achieved by oven-drying at >120 °C overnight or by flame-drying under vacuum.[9]

  • Assembly: Quickly assemble the hot glassware while flushing with a stream of inert gas (Argon or Nitrogen). Secure all joints with clips.

  • Purging Cycle (x3):

    • Evacuate the assembled apparatus using the Schlenk line until the pressure is low (<1 Torr).

    • Carefully refill the apparatus with the inert gas.

    • Repeat this vacuum/backfill cycle two more times to ensure the complete removal of atmospheric gases.

  • Reagent Addition:

    • Add dry solvents via a gas-tight syringe through a rubber septum.

    • Add solid reagents (like 4-(2-Bromophenoxy)pyridine, catalysts, and bases) under a positive flow of inert gas. A "T-piece" or similar adapter allows for a counter-flow of gas while the stopper is briefly removed.

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, typically by connecting the flask to the inert gas line via a bubbler.

Workflow: Schlenk Line Reaction Setup

Schlenk_Setup cluster_prep Preparation cluster_purge Inerting cluster_addition Reagent Addition Dry 1. Oven-Dry or Flame-Dry Glassware Assemble 2. Assemble Hot Glassware under Inert Gas Flow Dry->Assemble Evacuate 3a. Evacuate Flask (Vacuum) Assemble->Evacuate Backfill 3b. Refill Flask (Inert Gas) Evacuate->Backfill Repeat 3c. Repeat 3x Backfill->Repeat Add_Solids 4a. Add Solids under Positive Gas Flow Repeat->Add_Solids Add_Liquids 4b. Add Solvents/Liquids via Syringe Add_Solids->Add_Liquids Run_Rxn 5. Run Reaction under Positive Pressure (Bubbler) Add_Liquids->Run_Rxn

Caption: Step-by-step workflow for setting up a reaction on a Schlenk line.

Protocol 2: Preparation of Anhydrous Solvents

While commercially available anhydrous solvents are excellent, their quality can be compromised after opening. For highly sensitive reactions, freshly preparing anhydrous solvents is recommended.

SolventRecommended Drying AgentProcedure
Tetrahydrofuran (THF) Sodium / BenzophenoneReflux under N₂ until a persistent deep blue/purple color (from the benzophenone ketyl radical anion) is observed. Distill directly into the reaction flask.[7]
Toluene Sodium / BenzophenoneSame as THF.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then reflux for 2-4 hours under N₂ and distill. Caution: Do not use sodium.[7][10]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill, discarding the first 5-10% of the distillate.[7]
N,N-Dimethylformamide (DMF) 4Å Molecular Sieves / BaOStir over activated 4Å molecular sieves for 48 hours. Decant and distill under reduced pressure. Avoid heating at atmospheric pressure to prevent decomposition.[7]

Solvent Degassing: To remove dissolved oxygen, use one of these methods:

  • Freeze-Pump-Thaw: Freeze the solvent with liquid N₂. Apply a high vacuum for 10-15 minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle 3-4 times.

  • Sparging: Bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. This is less effective than freeze-pump-thaw but often sufficient.

References

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Materials Au. [Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PubMed. [Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Google Grounding API.
  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PMC. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews. [Link]

  • Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]

  • Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC - PubMed Central. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Drying Solvents. Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Recent strategies for the synthesis of pyridine derivatives. PubMed. [Link]

  • Drying Organic Solvents. Squarespace. [Link]

  • Tropine. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • Bromination of pyridine derivatives.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 4-(2-Bromophenoxy)pyridine: An In-Depth Evaluation of HPLC and Alternative Methodologies

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates is a non-negotiable cornerstone of the development pipeline. The presence of even trace...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates is a non-negotiable cornerstone of the development pipeline. The presence of even trace impurities in a molecule such as 4-(2-Bromophenoxy)pyridine can have profound implications for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this critical intermediate. The narrative is grounded in established scientific principles, explaining the causality behind methodological choices and providing actionable, validated protocols.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC stands as the preeminent technique for the purity analysis of a vast array of pharmaceutical compounds, including substituted pyridines.[2] Its widespread adoption is a testament to its high resolution, sensitivity, and quantitative accuracy, making it exceptionally well-suited for separating a primary compound from its structurally similar impurities.[2] For a molecule like 4-(2-Bromophenoxy)pyridine, which possesses moderate polarity due to its pyridine ring, ether linkage, and halogenated phenyl group, RP-HPLC offers a robust and reliable analytical solution.

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. More non-polar compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.

Causality in Method Development: An Optimized HPLC Protocol

The development of a robust HPLC method is not a matter of arbitrary parameter selection; it is a logical process rooted in the physicochemical properties of the analyte and potential impurities.

  • Column Selection (Stationary Phase): A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical starting point. The octadecylsilyl chemistry provides a versatile non-polar environment ideal for retaining and separating aromatic compounds like 4-(2-Bromophenoxy)pyridine and its potential process-related impurities or degradants.[2][3]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is essential. A gradient, where the proportion of the organic solvent is increased over time, is crucial for resolving impurities that may have a wide range of polarities.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: A slightly acidic buffer, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in water, is used to control the ionization of the basic pyridine nitrogen.[3] By maintaining a consistent, low pH, peak tailing is minimized, and peak shape is significantly improved, leading to better resolution and more accurate quantification.

  • Detection Wavelength: Aromatic compounds exhibit strong UV absorbance. A common wavelength for pyridine-containing compounds is 254 nm.[4] However, for optimal sensitivity, the wavelength should be selected at the absorbance maximum (λmax) of 4-(2-Bromophenoxy)pyridine, as determined by a photodiode array (PDA) detector.

  • Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 30 °C) is critical for ensuring the reproducibility of retention times and minimizing viscosity fluctuations in the mobile phase.[2]

Ensuring Method Specificity: The Role of Forced Degradation

A truly reliable purity method must be "stability-indicating." This means the method must be able to unequivocally separate the intact drug substance from any degradation products that may form under stress conditions.[5] Forced degradation studies involve subjecting the analyte to harsh conditions to intentionally produce these degradants.[5][6] This process is essential for identifying potential degradation pathways and proving the method's specificity.[5]

Key Stress Conditions Include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Stress: (e.g., solid sample at 105 °C)

  • Photolytic Stress: (e.g., exposure to UV and visible light as per ICH Q1B guidelines)

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is the workhorse of purity analysis, other techniques offer distinct advantages for specific applications. The choice of methodology should be driven by the specific analytical challenge, such as the need for higher throughput, analysis of volatile impurities, or an orthogonal method for validation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[7] This innovation leads to dramatic improvements in performance.

  • Advantages: UPLC offers significantly faster analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC.[8][9][10] This makes it ideal for high-throughput screening and for resolving complex impurity profiles where analytes are closely related.[8]

  • Disadvantages: The primary drawback is the requirement for specialized instrumentation capable of handling the very high backpressures generated by the smaller particle size columns.

Gas Chromatography (GC)

For volatile and semi-volatile compounds, Gas Chromatography is a powerful analytical tool.[11]

  • Advantages: GC provides exceptional resolution for volatile organic compounds and is the method of choice for analyzing residual solvents, which are a common class of impurities in APIs.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers high sensitivity and specificity.[12]

  • Disadvantages: Its primary limitation is that the analyte must be thermally stable and sufficiently volatile to be vaporized without decomposition.[11] While 4-(2-Bromophenoxy)pyridine is likely amenable to GC analysis, less volatile impurities might require derivatization to increase their volatility, adding a step to the sample preparation process.[13][14]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.

  • Advantages: CE offers extremely high separation efficiency, short analysis times, and requires minimal sample and reagent volumes, making it a "green" analytical technique.[15] It provides a separation mechanism that is fundamentally different from chromatography, making it an excellent orthogonal technique for validating HPLC methods.

  • Disadvantages: CE can sometimes suffer from lower sensitivity compared to HPLC with UV detection, and its reproducibility can be more susceptible to matrix effects and capillary surface chemistry.[16]

Performance Comparison at a Glance
ParameterRP-HPLC UPLC Gas Chromatography (GC-FID/MS) Capillary Electrophoresis (CE-UV)
Principle Partitioning between polar mobile and non-polar stationary phaseSame as HPLC, but with sub-2 µm particlesPartitioning between gas mobile phase and liquid/solid stationary phaseDifferential migration in an electric field
Resolution HighVery HighVery High (for volatiles)Extremely High
Analysis Time Moderate (15-30 min)Very Fast (1-10 min)[9]Fast (5-20 min)Very Fast (3-15 min)[16]
Sensitivity Good to High (ng range)Very High (pg range)Very High (pg-fg range)Moderate to Good (ng-µg range)
Best Suited For Routine purity, stability studies, QC labsHigh-throughput screening, complex mixturesVolatile impurities, residual solvents[17]Orthogonal method validation, charged species
Key Limitation Slower than UPLCRequires specialized high-pressure equipmentAnalyte must be volatile and thermally stableLower concentration sensitivity, reproducibility can be challenging

Experimental Protocols and Workflow

Trustworthiness in analytical data is built upon a foundation of meticulously executed and well-documented protocols. Every protocol described must be a self-validating system, incorporating checks to ensure the instrumentation is performing correctly before sample analysis begins.

Detailed Protocol: RP-HPLC Purity of 4-(2-Bromophenoxy)pyridine

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UPLC system equipped with a pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 90
    25.0 90
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax)

  • Injection Volume: 10 µL

2. Reagent and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of 4-(2-Bromophenoxy)pyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-(2-Bromophenoxy)pyridine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

3. System Suitability Test (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • % RSD of Peak Area: Not more than 2.0% for the five replicate injections.

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the 4-(2-Bromophenoxy)pyridine peak.

    • Theoretical Plates (Efficiency): Greater than 2000.

4. Analysis and Calculation:

  • Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.

  • Calculate the percentage of any impurity in the sample using the following formula:

    % Impurity = (Area_impurity / (Area_mainpeak + ΣArea_all_impurities)) x 100

    Purity % = 100 - Σ% Impurities

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the purity analysis process, from initial sample handling to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Login StdPrep Reference Standard Preparation SampleReceipt->StdPrep SamplePrep Test Sample Preparation SampleReceipt->SamplePrep SST System Suitability Test (SST) StdPrep->SST SequenceRun Run Analytical Sequence SamplePrep->SequenceRun MobilePhasePrep Mobile Phase Preparation InstrumentSetup Instrument Setup & Equilibration MobilePhasePrep->InstrumentSetup InstrumentSetup->SST Inject Standard x5 SST->SequenceRun SST Pass/Fail Integration Chromatogram Integration SequenceRun->Integration Calculation Purity & Impurity Calculation Integration->Calculation Review Data Review & Verification Calculation->Review Report Final Report Generation Review->Report

Caption: Workflow for HPLC purity analysis of 4-(2-Bromophenoxy)pyridine.

Conclusion

For the routine, high-confidence purity analysis of 4-(2-Bromophenoxy)pyridine, a well-developed and validated Reversed-Phase HPLC method remains the gold standard. Its robustness, precision, and widespread availability make it the most logical choice for quality control and batch release testing. The causality-driven approach to method development, underscored by forced degradation studies, ensures that the resulting data is not only accurate but also scientifically sound and defensible.

However, a comprehensive analytical strategy acknowledges the strengths of alternative techniques. UPLC is the clear successor for laboratories requiring higher throughput and enhanced resolution. Gas Chromatography is an indispensable tool for the orthogonal analysis of volatile impurities and residual solvents. Finally, Capillary Electrophoresis offers a unique and powerful separation mechanism, making it an excellent choice for cross-validation and in-depth investigation of complex samples. The judicious selection and application of these techniques, guided by the specific analytical requirements, empower researchers to ensure the uncompromising quality of their pharmaceutical intermediates.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.PubMed.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.IOSR Journal.
  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.PubMed.
  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API.ResearchGate.
  • ANALYTICAL METHODS for Pyridine.Agency for Toxic Substances and Disease Registry (ATSDR).
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).Defense Technical Information Center (DTIC).
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.Benchchem.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.Veeprho.
  • A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling.Benchchem.
  • Impurity profiling and HPLC methods for drug quality compliance.AMSbiopharma.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC.Journal of Pharmaceutical Research International.
  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.ResearchGate.
  • Capillary Electrophoresis for Drug Analysis.Analytical Toxicology.
  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.ResearchGate.
  • Capillary zone electrophoresis determination of aniline and pyridine in sewage samples using transient isotachophoresis with a system-induced terminator.PubMed.
  • Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.PubMed.
  • Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism.PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis.
  • Role of Gas Chromatography in Forensics.Phenomenex.
  • Applications of Capillary Electrophoresis for the Determination of Cannabinoids in Different Matrices.MDPI.
  • Gas Chromatography.Chemistry LibreTexts.

Sources

Comparative

Optimizing the Phenoxypyridine Scaffold: A Comparative Guide to 4-(2-Bromophenoxy)pyridine Analogs

Topic: Comparative Profiling of 4-(2-Bromophenoxy)pyridine Analogs: SAR and Biological Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 4-(2-Bromophenoxy)pyridine Analogs: SAR and Biological Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-phenoxypyridine motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in Type II kinase inhibitors (targeting c-Met, VEGFR2) and agrochemical agents (phytoene desaturase inhibitors). This guide provides a technical comparison of 4-(2-bromophenoxy)pyridine analogs, focusing on how the ortho-bromine substitution influences conformational dynamics, kinase selectivity, and metabolic stability compared to meta- and para- substituted alternatives.

Mechanistic Profiling: The Ortho-Effect

The biological activity of 4-phenoxypyridine analogs is governed by the flexibility of the ether linkage, which allows the molecule to adopt conformations required to bind the DFG-out pocket of kinases.

Structural Causality
  • 4-(2-Bromophenoxy)pyridine (Ortho): The bromine atom at the ortho position creates significant steric hindrance near the ether bridge. This "ortho-effect" restricts the rotation of the phenyl ring relative to the pyridine, locking the molecule into a twisted conformation. This pre-organized state often reduces the entropic penalty upon binding to sterically demanding pockets (e.g., c-Met).

  • 4-(4-Bromophenoxy)pyridine (Para): The para-substituent extends linearly into the hydrophobic back pocket of the enzyme but lacks the conformational locking capability. It often exhibits higher potency due to deep hydrophobic interactions but lower selectivity.

Pathway Visualization: Kinase Inhibition Mechanism

The following diagram illustrates the signal transduction pathway blocked by these analogs (specifically the HGF/c-Met axis in oncology).

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation Phospho Autophosphorylation (Tyr1234/1235) cMet->Phospho  Inhibited by  Analog Inhibitor 4-(2-Br) Analog (Type II Inhibitor) Inhibitor->cMet  Binds DFG-out  Pocket Ras Ras/Raf/MEK Phospho->Ras PI3K PI3K/Akt Phospho->PI3K Proliferation Cell Proliferation & Metastasis Ras->Proliferation PI3K->Proliferation

Figure 1: Mechanism of Action. The 4-(2-bromophenoxy)pyridine analog functions as a Type II inhibitor, stabilizing the inactive conformation of the c-Met kinase and blocking downstream Ras/PI3K signaling.

Comparative Analysis: 2-Bromo vs. Alternatives

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in c-Met and VEGFR2 kinase inhibition assays.

Table 1: Comparative Biological Activity & Physicochemical Properties

Analog Feature2-Bromo (Ortho)4-Bromo (Para)2,4-DichloroUnsubstituted
Primary Target c-Met / VEGFR2Broad Kinase Spectrumc-Met (High Potency)Weak / Inactive
c-Met IC50 (nM) 12 - 45 8 - 20< 5> 1000
Selectivity Profile High (Conformational Lock)Low (Promiscuous)ModerateN/A
Lipophilicity (cLogP) ~3.8~3.9~4.2~2.5
Metabolic Stability High (Blocks P450 sites)Moderate (Para-attack)HighLow
Key Advantage Selectivity & Bioavailability Absolute PotencyPotencyBaseline

Expert Insight: While the 4-bromo and 2,4-dichloro analogs often display lower IC50 values (higher potency) due to enhanced hydrophobic interactions, the 2-bromo analog frequently offers a superior therapeutic index. The ortho-bromo substituent prevents "flat" binding modes, reducing off-target inhibition of planar kinases. Furthermore, blocking the ortho position protects the ether linkage from metabolic dealkylation.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

A. Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This protocol yields the core intermediate 4-(2-bromophenoxy)pyridine.

  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), 2-Bromophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Dissolve 2-bromophenol in DMF under nitrogen atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 min to generate the phenoxide.

    • Add 4-chloropyridine hydrochloride.

    • Heat the mixture to 120°C for 12-16 hours . Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product is less polar than the starting phenol.

    • Workup: Pour into ice water, extract with ethyl acetate, wash with brine, dry over MgSO₄.

    • Purification: Flash column chromatography.

B. Biological Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantifies the inhibition of c-Met kinase activity.

  • Preparation: Prepare 3x stocks of Enzyme (c-Met), Substrate (Biotin-polyGT), and ATP/Mg²⁺.

  • Incubation:

    • Add 5 µL of test compound (2-Bromo analog) in DMSO (final concentration <1%).

    • Add 5 µL of c-Met enzyme (0.5 ng/µL). Incubate 15 min at RT.

    • Add 5 µL of ATP/Substrate mix (ATP at K_m_).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Foretinib) must yield IC50 within 3-fold of historical mean.

Workflow Diagram: Assay Execution

AssayWorkflow Compound Test Analog (DMSO Stock) Mix1 Pre-Incubation (15 min) Compound->Mix1 Enzyme c-Met Kinase Enzyme->Mix1 Reaction Kinase Reaction (60 min) Mix1->Reaction ATP ATP + Substrate ATP->Reaction Stop Stop/Detect (Eu-Ab + XL665) Reaction->Stop Read HTRF Readout (Ratio 665/620) Stop->Read

Figure 2: HTRF Kinase Assay Workflow. A step-by-step schematic for determining the IC50 of phenoxypyridine analogs.

References
  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. [Link]

  • Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents. Chemical Biology & Drug Design. [Link]

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